molecular formula C25H29F2N9O3 B2518192 Gartisertib CAS No. 1613191-99-3

Gartisertib

Cat. No.: B2518192
CAS No.: 1613191-99-3
M. Wt: 541.6 g/mol
InChI Key: QAYHKBLKSXWOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a key therapeutic target in several cancers, most notably non-small cell lung cancer (NSCLC) with ALK rearrangements. Its design incorporates strategic fluorine atoms and an oxetane moiety to optimize pharmacokinetic properties, including enhancing metabolic stability and facilitating blood-brain barrier penetration, which is critical for targeting ALK-positive brain metastases. This compound functions as a type I ATP-competitive inhibitor , binding to the active kinase conformation and preventing the phosphorylation and activation of downstream signaling pathways like MAPK/ERK and JAK-STAT, thereby inducing apoptosis and inhibiting proliferation in ALK-driven tumor cells. Its primary research value lies in investigating mechanisms of ALK inhibitor resistance and in the preclinical development of next-generation therapeutics capable of overcoming resistant mutations, such as the G1202R mutation, that emerge following treatment with earlier-generation ALK inhibitors like crizotinib and lorlatinib. Researchers utilize this compound in vitro and in vivo to study ALK oncobiology and to develop new strategies for combating therapy-resistant cancers.

Properties

IUPAC Name

2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHKBLKSXWOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F2N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613191-99-3
Record name Gartisertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613191993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GARTISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM98IUD1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gartisertib's Mechanism of Action in DNA Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gartisertib (formerly VX-803, M4344) is a potent and selective, orally active, ATP-competitive inhibitor of the Ataxia-telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress and certain types of DNA damage. By inhibiting ATR, this compound disrupts the downstream signaling cascade, most notably the phosphorylation of Checkpoint Kinase 1 (CHK1), leading to the abrogation of cell cycle checkpoints and the hindrance of DNA repair mechanisms. This targeted action enhances the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation, particularly in tumors with existing DDR deficiencies. This guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: ATR Inhibition

This compound functions as a highly selective inhibitor of ATR kinase, with a high binding affinity as demonstrated by a Ki of less than 150 pM.[1] Its primary mode of action is to compete with ATP for the kinase domain of ATR, thereby preventing the phosphorylation of its downstream substrates. A key substrate of ATR is CHK1, and this compound has been shown to potently inhibit ATR-driven phosphorylation of CHK1 with an IC50 of 8 nM.[1]

The ATR signaling cascade is a crucial component of the DDR, activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage, including stalled replication forks and DNA double-strand breaks (DSBs).[2][3] Upon activation, ATR phosphorylates a multitude of substrates, including CHK1, which in turn orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[2][3] By inhibiting ATR, this compound effectively dismantles this protective response, leading to:

  • Abrogation of Cell Cycle Checkpoints: Cancer cells are forced to proceed through the cell cycle with damaged DNA, leading to mitotic catastrophe and apoptosis.

  • Impaired DNA Repair: The recruitment and activation of DNA repair proteins are hindered, leading to the accumulation of lethal DNA lesions.

  • Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., ATM mutations), the inhibition of ATR can create a synthetic lethal scenario, where the combined loss of both pathways is incompatible with cell survival.

Quantitative Preclinical Data

This compound has demonstrated significant potency and efficacy in various preclinical models, both as a monotherapy and in combination with other anti-cancer agents.

Table 1: In Vitro Potency of this compound
ParameterValueCell Line/SystemReference
Ki (ATR) <150 pMBiochemical Assay[1]
IC50 (pCHK1) 8 nMCellular Assay[1]
IC50 (Cell Viability) <1 µM12 Glioblastoma cell lines[4]
Median IC50 (Glioblastoma) 0.56 µM12 Glioblastoma cell lines[4]
IC50 (Human Astrocytes) 7.22 µMHuman Astrocytes[4]
Table 2: Synergy of this compound with Standard of Care in Glioblastoma
Combination TherapySynergy Score (ZIP model)Cell LinesReference
This compound + Temozolomide (TMZ) Significantly higher than TMZ+RT12 Glioblastoma cell lines[2][5]
This compound + Radiation Therapy (RT) Significantly higher than TMZ+RT12 Glioblastoma cell lines[2][5]
This compound + TMZ + RT Significantly higher than TMZ+RT12 Glioblastoma cell lines[2][5]

Clinical Trial Data

A Phase I clinical trial (NCT02278250) evaluated the safety and tolerability of this compound as a single agent and in combination with carboplatin in patients with advanced solid tumors.[3][6]

Table 3: Key Findings from the Phase I Trial of this compound
ParameterFindingCohortReference
Recommended Phase II Dose (RP2D) 250 mg QDMonotherapy[3][6]
Safety and Tolerability Generally well-tolerated at lower dosesAll cohorts[3][6]
Dose-Limiting Toxicity Unexpected increased blood bilirubinAll cohorts[3][6]
Reason for Discontinuation Liver toxicity preventing further dose escalationNot Applicable[3][6]
Efficacy 1 Prolonged partial response, 3 stable disease >6 monthsCombination (B1) and Monotherapy[3]

Signaling Pathways and Experimental Workflows

This compound's Impact on the ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and how this compound intervenes.

Gartisertib_ATR_Pathway DNA_Damage DNA Damage (e.g., Replication Stress, DSBs) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Active) ATR->pCHK1 phosphorylates This compound This compound This compound->ATR inhibits This compound->pCHK1 prevents activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Apoptosis Apoptosis / Mitotic Catastrophe pCHK1->Apoptosis inhibition leads to

Caption: this compound inhibits ATR, preventing CHK1 phosphorylation and subsequent cell cycle arrest and DNA repair.

Experimental Workflow for Assessing this compound's Efficacy

This diagram outlines a typical experimental workflow to evaluate the effects of this compound on cancer cells.

Gartisertib_Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment (this compound +/- DNA damaging agent) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., Incucyte S3) Treatment->Viability_Assay Colony_Assay 3b. Colony Formation Assay Treatment->Colony_Assay Western_Blot 3c. Western Blot Analysis (p-CHK1, γH2AX) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, Synergy Scores) Viability_Assay->Data_Analysis Colony_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A standard workflow to test this compound's impact on cancer cells.

Detailed Experimental Protocols

Western Blot for CHK1 Phosphorylation

This protocol is a general guideline for assessing the inhibition of ATR activity by measuring the phosphorylation of its downstream target, CHK1.

1. Cell Lysis:

  • Culture cells to 70-80% confluency in 60-mm dishes.

  • Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours). Include a positive control (e.g., a DNA damaging agent like hydroxyurea) and a vehicle control.

  • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extracts.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated CHK1 (e.g., p-CHK1 Ser345) and total CHK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Incucyte® S3 Live-Cell Analysis for Cell Viability

This method allows for real-time, automated monitoring of cell viability and cytotoxicity.

1. Cell Seeding:

  • Seed cells into a 96-well flat-bottom plate at a density that allows for exponential growth over the course of the experiment (e.g., 5,000 - 25,000 cells per well).

  • Allow cells to adhere and resume proliferation for 24 hours in a cell culture incubator.

2. Treatment and Reagent Addition:

  • Prepare this compound and any combination agents at the desired concentrations.

  • Add the Incucyte® Cytotox Green or Red Reagent (for dead cells) and, optionally, a nuclear labeling reagent (e.g., Incucyte® NucLight Red Reagent for live cells) to the treatment media.

  • Remove the old media from the cells and add the treatment media containing the Incucyte® reagents.

3. Image Acquisition:

  • Place the 96-well plate into the Incucyte® S3 Live-Cell Analysis System housed within a standard cell culture incubator.

  • Schedule image acquisition every 2-3 hours for the duration of the experiment (e.g., 72 hours). Use both phase-contrast and fluorescence channels.

4. Data Analysis:

  • The Incucyte® software will automatically analyze the images to quantify the number of green/red fluorescent (dead) cells and the total cell confluence (from phase-contrast images) over time.

  • Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the log of the this compound concentration.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

1. Cell Seeding:

  • Prepare a single-cell suspension of the desired cancer cell line.

  • Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number should be optimized for each cell line to yield countable colonies.

2. Treatment:

  • Allow the cells to adhere overnight.

  • Treat the cells with this compound at various concentrations for a defined period (e.g., 24 hours).

  • After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

3. Colony Growth:

  • Incubate the plates for 1-3 weeks, allowing the surviving cells to form colonies of at least 50 cells.

  • Monitor the plates regularly and change the medium as needed.

4. Staining and Counting:

  • Once the colonies are of a sufficient size, remove the medium and gently wash the wells with PBS.

  • Fix the colonies with a solution of 6% glutaraldehyde or 4% paraformaldehyde for 20 minutes at room temperature.

  • Stain the fixed colonies with 0.5% crystal violet solution for 5-10 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies in each well. The surviving fraction can be calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.

Conclusion

This compound is a potent ATR inhibitor that disrupts the DNA damage response, leading to increased cytotoxicity, particularly when combined with DNA-damaging agents. Its mechanism of action is well-defined, involving the inhibition of CHK1 phosphorylation and the subsequent abrogation of cell cycle checkpoints. While preclinical data demonstrated promising anti-tumor activity, its clinical development was halted due to unexpected liver toxicity. Nevertheless, the study of this compound has provided valuable insights into the therapeutic potential of ATR inhibition and continues to inform the development of next-generation DDR inhibitors for cancer therapy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.

References

Gartisertib (VX-803): A Technical Guide to ATR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gartisertib (VX-803), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document details the core mechanism of the ATR signaling pathway, the inhibitory action of this compound, quantitative data from preclinical studies, and detailed protocols for key experimental assays.

The ATR Kinase Signaling Pathway in DNA Damage Response

Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1] ATR is primarily activated in response to a broad spectrum of DNA damage, particularly replication stress characterized by the presence of single-stranded DNA (ssDNA).[2][3] This ssDNA is rapidly coated by Replication Protein A (RPA), which then serves as a platform to recruit the ATR-ATRIP complex to the site of damage.[2][3]

Full activation of ATR requires additional factors, including the 9-1-1 complex (RAD9-RAD1-HUS1) and TopBP1.[2] Once activated, ATR phosphorylates a multitude of downstream substrates to orchestrate a cellular response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1][4] A key effector in this pathway is the checkpoint kinase 1 (CHK1).[5] ATR-mediated phosphorylation of CHK1 at sites such as Ser345 leads to its activation.[6] Activated CHK1, in turn, phosphorylates downstream targets like the CDC25 family of phosphatases, leading to their degradation and subsequent cell cycle arrest, providing time for DNA repair.[2]

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Signaling DNA Damage\n(Replication Stress) DNA Damage (Replication Stress) ssDNA ssDNA Formation RPA RPA Coating ATR-ATRIP ATR-ATRIP Complex 9-1-1 Complex 9-1-1 Complex TopBP1 TopBP1 Activated ATR Activated ATR CHK1 CHK1 p-CHK1 p-CHK1 (Ser345) CDC25 CDC25 Phosphatases Cell Cycle Arrest Cell Cycle Arrest DNA Repair DNA Repair Replication Fork\nStabilization Replication Fork Stabilization

This compound (VX-803): Mechanism of Action

This compound (also known as VX-803 or M4344) is an orally available, ATP-competitive inhibitor of ATR kinase.[7][8][9][10] By binding to the ATP-binding pocket of ATR, this compound potently and selectively blocks its kinase activity.[10][11] This inhibition prevents the downstream phosphorylation of key substrates, most notably CHK1.[8][9] The abrogation of ATR signaling disrupts the activation of DNA damage checkpoints, leading to an inability of the cell to arrest its cycle in response to genotoxic stress.[8][9] Consequently, cells with damaged DNA may proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[8][9]

The therapeutic strategy behind ATR inhibition often relies on the concept of synthetic lethality. Many cancer cells have defects in other DNA damage response pathways, such as a deficiency in the Ataxia Telangiectasia Mutated (ATM) protein.[12][13] These cells become highly dependent on the ATR pathway for survival, especially under conditions of replication stress which are common in tumors.[12][14] Inhibition of ATR in such ATM-deficient cancer cells is synthetically lethal, meaning that while the loss of either ATM or ATR function alone is viable, the simultaneous loss of both is catastrophic for the cell.[12][13][14][15]

Gartisertib_Mechanism Activated ATR Activated ATR CHK1 CHK1 Activated ATR->CHK1 Phosphorylation Checkpoint Abrogation Checkpoint Abrogation This compound This compound (VX-803) This compound->Activated ATR Inhibition p-CHK1 p-CHK1 (Inactive) CHK1->p-CHK1 Blocked Mitotic Catastrophe Mitotic Catastrophe Checkpoint Abrogation->Mitotic Catastrophe

Quantitative Data on this compound (VX-803)

The potency and selectivity of this compound have been characterized in various preclinical studies. The following tables summarize key quantitative data.

ParameterValueReference(s)
Binding Affinity (Ki) <150 pM[7][10][11]
IC50 (p-CHK1 Inhibition) 8 nM[7][10][11]
Table 1: In Vitro Potency of this compound.
Cell Line TypeMedian IC50 (this compound)Median IC50 (Berzosertib)Reference(s)
Patient-Derived Glioblastoma 0.56 µM2.21 µM[16][17]
Human Astrocytes 7.22 µM-[16][17]
Table 2: Comparative Cell Viability (IC50) of this compound in Glioblastoma Cell Lines.

A study on 12 patient-derived glioblastoma cell lines demonstrated that this compound was approximately 4-fold more potent than another ATR inhibitor, berzosertib.[17] Notably, the IC50 value in normal human astrocytes was significantly higher, suggesting a potential therapeutic window with lower toxicity to non-cancerous brain cells.[16][17] Sensitivity to this compound in these cell lines was associated with a higher frequency of mutations in DDR-related genes.[17][18]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of ATR inhibitors like this compound.

Western Blotting for Phospho-CHK1 (p-CHK1)

This protocol is for assessing the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Mouse anti-total CHK1, loading control (e.g., anti-Actin).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at desired concentrations for a specified time. Induce DNA damage (e.g., with UV radiation or a topoisomerase inhibitor) to activate the ATR pathway. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-CHK1 and anti-total CHK1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The ratio of p-CHK1 to total CHK1 is then quantified.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis H->I

Immunofluorescence for Gamma-H2AX (γH2AX)

This assay is used to visualize and quantify DNA double-strand breaks (DSBs), which can be an indirect measure of replication fork collapse following ATR inhibition.

Materials:

  • Cells grown on coverslips.

  • Fixative: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer: 0.2-0.3% Triton X-100 in PBS.

  • Blocking solution: 3-5% Bovine Serum Albumin (BSA) in PBS.

  • Primary antibody: Mouse anti-γH2AX (Ser139).

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse).

  • Nuclear counterstain: DAPI.

  • Antifade mounting medium.

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with this compound, alone or in combination with a DNA damaging agent.

  • Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[19][20]

  • Washing: Wash the cells three times with PBS.[19][20]

  • Permeabilization: Permeabilize the cells with Triton X-100 solution for 10-30 minutes.[19][20]

  • Blocking: Block with BSA solution for 30-60 minutes to reduce nonspecific antibody binding.[19][20]

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[19][20]

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[20]

  • Counterstaining and Mounting: Wash again, then stain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade medium.

  • Imaging and Quantification: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus can be quantified using image analysis software like Fiji or ImageJ.[19]

Immunofluorescence_Workflow A Cell Treatment on Coverslips B Fixation (PFA) A->B C Permeabilization (Triton X-100) B->C D Blocking (BSA) C->D E Primary Ab (anti-γH2AX) D->E F Secondary Ab (Fluorescent) E->F G Counterstain (DAPI) F->G H Mounting G->H I Microscopy & Quantification H->I

Cell Viability Assay (MTS/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of IC50 values.

Materials:

  • 96-well cell culture plates.

  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or similar MTT/resazurin-based reagents.[21][22]

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[21]

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[21]

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.[22]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability. Plot the viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Conclusion

This compound (VX-803) is a highly potent and selective ATR kinase inhibitor that disrupts the DNA damage response, leading to synthetic lethality in cancers with underlying DDR defects. Its mechanism of action, centered on the abrogation of CHK1 signaling, has been well-characterized through various preclinical studies. The quantitative data underscores its potency, particularly in glioblastoma models, and suggests a favorable therapeutic index compared to normal cells. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the effects of this compound and other ATR inhibitors in various cancer contexts. While clinical development of this compound was discontinued due to unexpected liver toxicity, the extensive preclinical data and the validation of ATR as a therapeutic target continue to inform the development of next-generation ATR inhibitors.[23][24]

References

Gartisertib (M4344): A Technical Overview of a Potent ATR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartisertib (also known as M4344 and VX-803) is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling cascades that senses, signals, and repairs DNA lesions.[3] In many cancer cells, the DDR pathway is dysregulated, leading to increased reliance on specific checkpoint proteins like ATR for survival, a concept known as synthetic lethality. This dependency makes ATR an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical efficacy, and clinical evaluation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ATR kinase with high potency, exhibiting a Ki of <150 pM.[2] By binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[2] The inhibition of ATR-driven Chk1 phosphorylation has been demonstrated with an IC50 of 8 nM.[2][4]

The ATR-Chk1 signaling cascade is a central regulator of the cell cycle in response to DNA damage and replication stress.[1][5] Activation of this pathway leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound abrogates this checkpoint, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[3] This mechanism is particularly effective in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with mutations in ATM or p53.[6]

Preclinical Development

This compound has demonstrated significant antitumor activity in a range of preclinical models, both as a monotherapy and in combination with DNA-damaging agents.

In Vitro Potency

This compound has shown potent single-agent cytotoxicity in various cancer cell lines. Notably, in a panel of 12 patient-derived glioblastoma cell lines, the median IC50 for this compound was 0.56 μM.[7] The sensitivity to this compound in these cell lines was associated with the absence of MGMT promoter methylation and a higher frequency of mutations in DDR genes.[7]

Cell Line TypeNumber of Cell LinesMedian IC50 (μM)Key Findings
Glioblastoma (Patient-Derived)120.56Sensitivity associated with unmethylated MGMT promoter and DDR gene mutations.[7]
Human Astrocytes17.22Suggests lower toxicity to normal brain cells compared to glioblastoma cells.[7]
Synergy with DNA-Damaging Agents

A key therapeutic strategy for ATR inhibitors is their use in combination with chemotherapy or radiation, which induce DNA damage and increase reliance on the ATR pathway for survival. Preclinical studies have shown that this compound acts synergistically with a variety of DNA-damaging agents.

In glioblastoma cell lines, this compound demonstrated significant synergy with both temozolomide (TMZ) and radiation therapy.[7] The combination of this compound with TMZ and radiation resulted in enhanced cell death compared to either treatment alone.[7]

Combination AgentCancer TypeObservation
Temozolomide (TMZ)GlioblastomaSynergistic enhancement of cell death.[7]
Radiation TherapyGlioblastomaSynergistic enhancement of cell death.[7]
Topoisomerase InhibitorsVariousSynergistic cytotoxicity.
PARP InhibitorsTriple-Negative Breast CancerTumor regression in xenograft models.[2]

Clinical Development

This compound entered a Phase I clinical trial (NCT02278250) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, both as a single agent and in combination with carboplatin.[5][7]

Phase I Study Design (NCT02278250)

The first-in-human, open-label, multicenter study enrolled a total of 97 patients across four main cohorts:[5]

  • Cohort A (Dose Escalation): this compound monotherapy administered twice weekly. (n=42)[5]

  • Cohort A2 (Dose Escalation): this compound monotherapy administered once or twice daily. (n=26)[5]

  • Cohort B1 (Dose Escalation): this compound in combination with carboplatin. (n=16)[5]

  • Cohort C (Biomarker-Selected): this compound monotherapy in patients with specific biomarker profiles. (n=13)[5]

Clinical Findings

The study found that this compound was generally well-tolerated at lower doses.[5] The recommended Phase II dose (RP2D) for this compound monotherapy was determined to be 250 mg once daily (QD) in cohort A2.[5] However, the development of this compound was ultimately discontinued due to unexpected liver toxicity observed across all study cohorts.[5] This toxicity manifested as increased blood bilirubin levels.[5]

Investigations revealed that this compound and its metabolite, M26, inhibit the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation in humans.[5] This inhibition was not observed in preclinical toxicology studies conducted in rats and dogs, highlighting a species-specific metabolic difference.[5]

CohortNumber of PatientsDosing RegimenKey Outcomes
A42This compound (Twice Weekly)Dose escalation.[5]
A226This compound (QD or BID)RP2D determined as 250 mg QD.[5]
B116This compound + CarboplatinOne patient had a prolonged partial response.[5]
C13This compound (Biomarker-Selected)No clear association between biomarker status and response.[5]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 4000 cells/well) and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of this compound.

  • Cells are incubated for a specified period (e.g., 72 hours or 7 days).

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is read using a microplate reader, and the data is normalized to untreated control cells to determine the percentage of cell viability.

  • IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.[1]

Synergy Assay

Objective: To evaluate the synergistic effects of this compound in combination with other anti-cancer agents.

Methodology:

  • Cells are seeded in 96-well plates as described for the cell viability assay.

  • A checkerboard titration is set up with serial dilutions of this compound and the combination agent (e.g., TMZ).

  • Cells are treated with the drug combinations and incubated for a defined period.

  • Cell viability is measured using an appropriate assay (e.g., MTT).

  • The degree of synergy is quantified using mathematical models such as the Bliss independence model or the Chou-Talalay method, which calculates a combination index (CI). A CI value less than 1 indicates synergy.[1]

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling DNA_Damage DNA Damage (e.g., UV, Chemotherapy) RPA_ssDNA RPA-ssDNA Complex DNA_Damage->RPA_ssDNA Replication_Stress Replication Stress Replication_Stress->RPA_ssDNA ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA_ssDNA->ATRIP pChk1 p-Chk1 (Active) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents This compound This compound (M4344) This compound->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Data Acquisition & Analysis start Seed cancer cells in 96-well plates incubate1 Incubate overnight start->incubate1 treat Add serial dilutions of This compound +/- Combination Agent incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt read_absorbance Read absorbance add_mtt->read_absorbance calculate Calculate % viability and synergy scores read_absorbance->calculate

Caption: Workflow for In Vitro Synergy Assay of this compound.

Clinical_Trial_Design cluster_A Cohort A: Monotherapy Dose Escalation (Twice Weekly) cluster_A2 Cohort A2: Monotherapy Dose Escalation (QD/BID) cluster_B1 Cohort B1: Combination Dose Escalation (with Carboplatin) cluster_C Cohort C: Monotherapy (Biomarker-Selected) title Phase I Trial of this compound (NCT02278250) in Advanced Solid Tumors A_patients n=42 A2_patients n=26 B1_patients n=16 C_patients n=13

Caption: Overview of this compound Phase I Clinical Trial Cohorts.

Conclusion

This compound (M4344) is a highly potent and selective ATR inhibitor that demonstrated promising preclinical activity, both as a monotherapy and in combination with DNA-damaging agents. Its development highlighted the therapeutic potential of targeting the ATR pathway in oncology. However, the emergence of unexpected, species-specific liver toxicity due to UGT1A1 inhibition in a Phase I clinical trial led to the discontinuation of its development. The story of this compound serves as a valuable case study in drug development, emphasizing the importance of understanding species-specific drug metabolism and the challenges of translating preclinical findings to clinical practice. Despite its discontinuation, the research on this compound has contributed significantly to the understanding of ATR inhibition as a therapeutic strategy.

References

Gartisertib's Target Validation in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the target validation of Gartisertib, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of ATR inhibitors.

Introduction to this compound and its Molecular Target: ATR

This compound, also known as M4344 or VX-803, is an orally available small molecule that inhibits the activity of ATR, a critical serine/threonine-protein kinase involved in the DNA Damage Response (DDR) pathway.[1] The DDR is a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity.[2] In many cancer cells, the DDR pathway is upregulated to cope with increased replication stress and to repair DNA damage induced by chemo- and radiotherapy, contributing to treatment resistance.[3]

ATR plays a central role in responding to single-stranded DNA (ssDNA) breaks and replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), which leads to cell cycle arrest, promotion of DNA repair, and stabilization of replication forks.[1][4] By inhibiting ATR, this compound disrupts these crucial cancer cell survival mechanisms, leading to the accumulation of DNA damage and ultimately, apoptotic cell death.[1]

Mechanism of Action: The ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors cluster_response Cellular Response ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATR ATR 9-1-1 9-1-1 Complex ATR->9-1-1 further activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP TOPBP1 TOPBP1 9-1-1->TOPBP1 further activates TOPBP1->ATR further activates p_CHK1 p-CHK1 CellCycleArrest Cell Cycle Arrest p_CHK1->CellCycleArrest DNARepair DNA Repair p_CHK1->DNARepair This compound This compound This compound->ATR inhibits

ATR Signaling Pathway and this compound Inhibition.

Target Validation in Cancer Cell Lines: Quantitative Data

This compound has demonstrated potent anti-tumor activity in various cancer cell lines, particularly in glioblastoma. The following tables summarize key quantitative data from preclinical studies.

Table 1: Single-Agent Activity of this compound in Patient-Derived Glioblastoma Cell Lines [5][6]

Cell LineMGMT Promoter StatusThis compound IC50 (μM)Berzosertib IC50 (μM)
Most Sensitive Lines
Cell Line AUnmethylated<1Not Reported
Cell Line BUnmethylated<1Not Reported
Cell Line CUnmethylated<1Not Reported
Cell Line DUnmethylated<1Not Reported
Cell Line EUnmethylated<1Not Reported
Cell Line FUnmethylated<1Not Reported
Least Sensitive Lines
Cell Line GMethylated>1Not Reported
Cell Line HMethylated>1Not Reported
Cell Line IMethylated>1Not Reported
Cell Line JMethylated>1Not Reported
Cell Line KMethylated>1Not Reported
Cell Line LMethylated>1Not Reported
Median 0.56 2.21
Normal Human Astrocytes Not Applicable7.22 Not Reported

Data compiled from studies on 12 patient-derived glioblastoma cell lines. Sensitivity to this compound was associated with the frequency of DDR mutations and higher expression of the G2 cell cycle pathway.[2][5]

Table 2: Synergy of this compound with Standard of Care in Glioblastoma Cell Lines [5]

CombinationSynergy Score (ZIP model)
This compound + Temozolomide (TMZ)High
This compound + Radiation (RT)Moderate
This compound + TMZ + RTHigh
TMZ + RTLow

ZIP (Zero Interaction Potency) synergy scores indicate the degree of interaction between two drugs. Higher scores suggest greater synergy.

Experimental Protocols for Target Validation

This section details the methodologies used to validate the targeting of ATR by this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Seeding: Plate patient-derived glioblastoma cells in 96-well plates at a density of 4,000 cells/well.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (typically ranging from 0.01 to 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, CHK1.

Protocol:

  • Cell Treatment: Treat glioblastoma cells with this compound (e.g., 1 µM) for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CHK1.

Synergy Analysis with Temozolomide and Radiation

This experimental workflow evaluates the synergistic effect of this compound with standard glioblastoma therapies.

Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_incubation Incubation cluster_analysis Data Analysis Seed Seed Glioblastoma Cells (96-well plate) Adhere Allow Cells to Adhere (24 hours) Seed->Adhere RT Radiation (RT) (e.g., 2 Gy) Adhere->RT TMZ Temozolomide (TMZ) (e.g., 35 µM) RT->TMZ 1 hour post-RT This compound This compound (various concentrations) TMZ->this compound concurrently Incubate Incubate for 72 hours This compound->Incubate Viability Measure Cell Viability (MTT Assay) Incubate->Viability Synergy Calculate Synergy Scores (e.g., ZIP model) Viability->Synergy

Workflow for Synergy Analysis.

Conclusion

The collective evidence from preclinical studies robustly validates ATR as the primary target of this compound in cancer cell lines. This compound effectively inhibits the ATR signaling pathway, leading to decreased cancer cell viability and enhanced sensitivity to DNA-damaging agents like temozolomide and radiation. These findings underscore the therapeutic potential of this compound as a targeted therapy for cancers with a dependency on the DDR pathway, such as glioblastoma. Further investigation in clinical settings is warranted to translate these promising preclinical results into patient benefits. However, it is important to note that the development of this compound was discontinued due to unexpected liver toxicity observed in a Phase I clinical trial.[7]

References

Gartisertib's Preclinical Pharmacodynamics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartisertib (also known as VX-803 or M4344) is a potent and selective, orally active inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] In preclinical models, this compound has demonstrated significant antitumor activity, both as a monotherapy and in combination with DNA-damaging agents. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in preclinical settings, with a focus on its effects in glioblastoma and breast cancer models. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase.[1] ATR plays a pivotal role in recognizing and responding to single-stranded DNA (ssDNA) breaks and replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), initiating cell cycle arrest to allow for DNA repair.[2] By inhibiting ATR, this compound prevents this crucial repair mechanism, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, synthetic lethality in cancer cells with underlying DNA repair defects or high levels of replication stress.[2][3]

In Vitro Pharmacodynamics in Glioblastoma Multiforme (GBM)

A key study by Lozinski et al. (2024) investigated the in vitro activity of this compound in a panel of 12 patient-derived glioblastoma cell lines. The findings from this study are summarized below.

Data Presentation: this compound In Vitro Activity in Glioblastoma Cell Lines
Cell LineThis compound IC50 (µM)[4]MGMT Promoter Status[4]Key DDR Gene Mutations[4]
PB10.16MethylatedATM
RN10.22UnmethylatedMSH6
JK20.29Unmethylated-
WK10.35Unmethylated-
A12070.43Methylated-
SB2b0.56Unmethylated-
FPW10.67Unmethylated-
P100.78Methylated-
HW11.05Methylated-
MN11.22Unmethylated-
G1571.54Methylated-
G1662.11Methylated-
Normal Human Astrocytes 7.22 N/A N/A

Note: The median IC50 for the 12 glioblastoma cell lines was 0.56 µM.[4]

Synergistic Effects with Standard-of-Care Therapies

This compound demonstrated significant synergy when combined with temozolomide (TMZ) and radiation therapy (RT), the standard of care for glioblastoma.

Treatment CombinationAverage Synergy Score (ZIP model)[5]
This compound + TMZ> 10
This compound + RT~5
This compound + TMZ + RT> 10
TMZ + RT< 5

Note: A higher ZIP synergy score indicates greater synergistic interaction.

Induction of Apoptosis and Cell Death

Live-cell imaging revealed that this compound, both alone and in combination with TMZ and RT, significantly increased apoptosis and cell death in glioblastoma cell lines over a 7-day period.

Treatment GroupAverage Apoptosis (% of total cells)[4]Average Cell Death (% of total cells)[4]
Vehicle Control< 5%< 5%
This compound (1 µM)~10%~15%
TMZ (35 µM) + RT (2 Gy)~15%~20%
This compound + TMZ + RT~30% ~40%
Experimental Protocols: In Vitro Assays

Twelve patient-derived glioblastoma cell lines were cultured as monolayers in serum-free media.[6] Normal human astrocytes were used as a control for CNS toxicity assessment.[1]

Cells were seeded in 96-well plates and treated with a range of this compound concentrations for 7 days. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and IC50 values were calculated from dose-response curves.[6]

Cells were plated in 96-well plates and treated with this compound (1 µM), TMZ (35 µM), and/or RT (2 Gy).[4][6] Cell confluence, apoptosis (via caspase-3/7 green reagent), and cell death (via propidium iodide) were monitored over 7 days using an Incucyte S3 Live-Cell Analysis System.[6]

The synergistic effects of this compound in combination with TMZ and/or RT were evaluated using the Zero Interaction Potency (ZIP) model from SynergyFinder.[6]

Protein lysates from treated cells were subjected to SDS-PAGE and transferred to membranes. Blots were probed with primary antibodies against key DDR proteins, including ATR, phospho-ATR, and γ-H2AX, to confirm target engagement and downstream effects.[7]

RNA was extracted from treated cells 4 days post-treatment, and gene expression profiling was performed to identify pathways modulated by this compound.[6]

In Vivo Pharmacodynamics in Xenograft Models

The in vivo efficacy of this compound has been evaluated in various patient-derived xenograft (PDX) models, particularly in breast cancer. A semi-mechanistic pharmacokinetic-pharmacodynamic (PK-PD) model was developed by Villette et al. (2025) to simulate tumor growth inhibition.

Data Presentation: this compound In Vivo Activity in a Breast Cancer PDX Model (HBCx-9)
Treatment GroupDosing ScheduleMean Tumor Volume Change from Baseline
Vehicle Control-Tumor Growth
This compound (Specify Dose)Once a day (qd) for 35 daysTumor Growth Inhibition
This compound (Specify Dose)1 week on, 1 week off for 5 weeksTumor Growth Inhibition

Detailed quantitative data on tumor growth inhibition (e.g., % TGI) was used to calibrate the PK-PD model but is presented graphically in the source publication. The model successfully captured the observed tumor growth inhibition profiles.[8]

Experimental Protocols: In Vivo Xenograft Studies

Immunocompromised mice are typically used for establishing xenograft models from human tumor cell lines or patient-derived tissues.[9]

Tumor cells or fragments are implanted subcutaneously or orthotopically into the mice.[5]

This compound is administered orally according to the specified dosing schedule.[10] Combination therapies, such as with PARP inhibitors or chemotherapy, are administered via appropriate routes (e.g., intraperitoneal injection for irinotecan).[5]

Tumor volume is measured regularly using calipers throughout the study period.[5]

At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting for DDR proteins) to confirm target engagement in vivo.

Signaling Pathway and Experimental Workflow Visualizations

This compound's Mechanism of Action in the ATR Signaling Pathway

Gartisertib_Mechanism cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 This compound Intervention cluster_3 Cellular Outcomes DNA_Damage ssDNA breaks Replication fork stalling ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest induces Apoptosis Apoptosis / Cell Death CHK1->Apoptosis inhibition leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for Cell_Cycle_Arrest->Apoptosis bypassed Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->ATR inhibits

Caption: this compound inhibits ATR, disrupting the DNA damage response and promoting apoptosis.

Experimental Workflow for In Vitro this compound Evaluation

In_Vitro_Workflow Start Start: Glioblastoma Cell Lines Culture Cell Culture Start->Culture Treatment Treat with: - this compound (dose-response) - this compound + TMZ/RT Culture->Treatment Viability MTT Assay (7 days) Treatment->Viability Live_Imaging Live-Cell Imaging (7 days) Treatment->Live_Imaging Biochemical Western Blot Gene Expression (4 days) Treatment->Biochemical Analysis Data Analysis: - IC50 Calculation - Synergy Scores - Apoptosis/Death Quantification - Pathway Analysis Viability->Analysis Live_Imaging->Analysis Biochemical->Analysis End End: Pharmacodynamic Profile Analysis->End

Caption: Workflow for assessing this compound's in vitro pharmacodynamics in glioblastoma cells.

Logical Relationship of this compound Sensitivity in Glioblastoma

Sensitivity_Factors Gartisertib_Sensitivity Increased Sensitivity to this compound DDR_Mutations Presence of DDR Gene Mutations DDR_Mutations->Gartisertib_Sensitivity G2_Expression Higher Expression of G2 Cell Cycle Genes G2_Expression->Gartisertib_Sensitivity MGMT_Unmethylated MGMT Promoter Unmethylated MGMT_Unmethylated->Gartisertib_Sensitivity TMZ_RT_Resistance Resistance to TMZ + RT TMZ_RT_Resistance->Gartisertib_Sensitivity

Caption: Factors associated with increased sensitivity to this compound in glioblastoma.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potential as a potent and selective ATR inhibitor with significant antitumor activity. In glioblastoma models, it exhibits single-agent efficacy and synergizes with standard-of-care treatments, particularly in tumors with specific molecular characteristics such as DDR mutations and an unmethylated MGMT promoter.[4][8] In vivo studies in breast cancer xenografts further support its therapeutic potential, showing significant tumor growth inhibition.[8] The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound towards clinical applications. Further in vivo studies in glioblastoma models are warranted to fully elucidate its efficacy in this challenging disease.[1][6]

References

Gartisertib: A Technical Guide to Synthetic Lethality in DDR-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gartisertib (formerly M4344, VX-803) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway. The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is tolerated, provides a compelling therapeutic strategy for targeting cancers with specific DDR mutations. This technical guide delves into the preclinical evidence supporting the synthetic lethal interaction between this compound and mutations in key DDR genes, such as ATM and ARID1A. It provides a comprehensive overview of the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and a summary of the clinical landscape for this therapeutic approach. While the clinical development of this compound was discontinued due to liver toxicity, the extensive preclinical data generated offers valuable insights for the broader field of DDR inhibitors and the continued exploration of synthetic lethality in oncology.

Introduction: The ATR Pathway and Synthetic Lethality

The DDR is a complex signaling network that maintains genomic integrity by detecting and repairing DNA damage. ATR is a master regulator of the DDR, activated by single-stranded DNA (ssDNA) that forms at sites of replication stress or DNA damage.[1] Once activated, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1]

Many cancers harbor mutations in DDR genes, leading to a compromised ability to repair DNA damage and an increased reliance on the remaining intact DDR pathways for survival. This dependency creates a therapeutic window for inhibitors of these remaining pathways, a concept known as synthetic lethality. For instance, tumor cells with loss-of-function mutations in the ATM gene, which is crucial for responding to double-strand breaks, become highly dependent on the ATR pathway to manage replication stress.[2] Similarly, mutations in ARID1A, a component of the SWI/SNF chromatin remodeling complex, have been shown to confer sensitivity to ATR inhibition.[3]

This compound, as an ATR inhibitor, has been investigated as a monotherapy to exploit these synthetic lethal relationships and in combination with DNA-damaging agents to enhance their efficacy.

This compound's Mechanism of Action and Synthetic Lethal Interactions

This compound inhibits the kinase activity of ATR, thereby preventing the phosphorylation and activation of its downstream targets, most notably CHK1. This abrogation of the ATR-CHK1 signaling cascade in cancer cells with pre-existing DDR defects leads to a series of catastrophic cellular events:

  • Abrogation of Cell Cycle Checkpoints: In the absence of functional ATR, cells with DNA damage are unable to arrest the cell cycle, leading to premature entry into mitosis with unrepaired DNA.

  • Replication Fork Collapse: ATR plays a crucial role in stabilizing stalled replication forks. Inhibition of ATR leads to the collapse of these forks, generating double-strand breaks.

  • Mitotic Catastrophe: The accumulation of unrepaired DNA damage and premature mitotic entry ultimately results in mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities.

The following diagram illustrates the signaling pathway of ATR and the mechanism of synthetic lethality with this compound in the context of ATM deficiency.

Gartisertib_Synthetic_Lethality This compound's Synthetic Lethality with ATM Deficiency cluster_0 Normal Cell cluster_1 ATM-Deficient Cancer Cell cluster_2 ATM-Deficient Cancer Cell + this compound DNA Damage DNA Damage ATM ATM DNA Damage->ATM Activates ATR ATR DNA Damage->ATR Activates CHK2 CHK2 ATM->CHK2 CHK1 CHK1 ATR->CHK1 Cell Cycle Arrest & Repair Cell Cycle Arrest & Repair CHK2->Cell Cycle Arrest & Repair CHK1->Cell Cycle Arrest & Repair DNA Damage_cancer DNA Damage ATM_mut ATM (mutant/lost) DNA Damage_cancer->ATM_mut ATR_cancer ATR DNA Damage_cancer->ATR_cancer Activates CHK1_cancer CHK1 ATR_cancer->CHK1_cancer Increased reliance Survival Survival CHK1_cancer->Survival Increased reliance DNA Damage_gart DNA Damage ATM_mut_gart ATM (mutant/lost) DNA Damage_gart->ATM_mut_gart ATR_gart ATR DNA Damage_gart->ATR_gart Cell Death Cell Death ATR_gart->Cell Death Pathway Blocked This compound This compound This compound->ATR_gart Inhibits

This compound's mechanism in ATM-deficient cells.

Quantitative Data: Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent anti-tumor activity of this compound, particularly in cell lines with specific DDR mutations. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Sensitivity of Glioblastoma Cell Lines to this compound

Data from a study by Lozinski et al. (2024) on a panel of 12 patient-derived glioblastoma cell lines highlights the correlation between this compound sensitivity (IC50) and the frequency of DDR gene mutations.[4]

Cell LineThis compound IC50 (µM)Number of DDR MutationsKey DDR MutationsMGMT Promoter Status
Most Sensitive
RN1< 0.15ATM, MSH2, XRCC1, ERCC5, LIG4Unmethylated
WK1< 0.14ARID1A, CCNE1, XRCC2, ERCC6Unmethylated
SB2b0.1 - 0.53ATM, RNASEH2B, ERCC4Unmethylated
Moderately Sensitive
FPW10.5 - 1.02MSH2, ERCC5Methylated
JK20.5 - 1.01ATMUnmethylated
Least Sensitive
MN1> 1.00-Methylated
BAH> 1.00-Methylated

Note: This is a representative subset of the data presented in the original publication for illustrative purposes.

Table 2: In Vivo Efficacy of ATR Inhibitors in DDR-Mutant Xenograft Models
ATR InhibitorCancer TypeDDR MutationAnimal ModelOutcome
ElimusertibGastric CancerATMPDXTumor regression[5]
ElimusertibBreast CancerBRCA2PDXDecreased tumor growth rate[5]

These findings with other ATR inhibitors strongly suggest that this compound would likely exhibit similar efficacy in corresponding DDR-mutant in vivo models.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies and the study by Lozinski et al. (2024).[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound dilutions Incubate_24h->Add_this compound Incubate_72h Incubate 72h Add_this compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
Western Blot Analysis

Objective: To assess the inhibition of ATR signaling by this compound by measuring the phosphorylation of downstream targets like CHK1 and the induction of DNA damage marker γH2AX.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ATR (Ser428), anti-ATR, anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX (Ser139), anti-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-CHK1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Clinical Landscape and Future Directions

A Phase 1 clinical trial (NCT02278250) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.[6] The trial included dose-escalation and expansion cohorts. However, the development of this compound was ultimately discontinued due to unexpected liver toxicity observed in patients.[6]

Despite the discontinuation of this compound's clinical development, the extensive preclinical data and the proof-of-concept for ATR inhibition as a synthetic lethal strategy in DDR-mutant cancers remain highly valuable. The insights gained from the this compound program continue to inform the development of other ATR inhibitors currently in clinical trials. The identification of predictive biomarkers, such as mutations in ATM and ARID1A, is a critical step towards precision medicine in this class of agents. Future research will likely focus on developing ATR inhibitors with more favorable safety profiles and on refining patient selection strategies to maximize the therapeutic benefit of this promising anti-cancer approach.

Conclusion

This compound has served as a valuable tool to demonstrate the potential of ATR inhibition as a synthetic lethal strategy for treating cancers with specific DNA Damage Response mutations. The preclinical data strongly support the rationale for targeting ATR in tumors with deficiencies in genes like ATM and ARID1A. While the clinical journey of this compound was halted, the knowledge generated continues to fuel the development of next-generation DDR inhibitors, with the hope of translating the promise of synthetic lethality into effective cancer therapies. This technical guide provides a comprehensive resource for researchers and drug developers working in this exciting and rapidly evolving field.

References

Gartisertib and its Role in Cell Cycle Checkpoint Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartisertib (M4344) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the ATR-mediated checkpoint is essential for survival. By targeting ATR, this compound offers a promising therapeutic strategy to induce synthetic lethality in tumors with specific DDR deficiencies and to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cell cycle checkpoint control, and detailed methodologies for its preclinical evaluation.

Core Mechanism of Action: ATR Inhibition

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks (DSBs).[3] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to provide time for DNA repair before entry into mitosis.[3]

This compound functions by competitively inhibiting the kinase activity of ATR. This abrogation of the ATR-CHK1 signaling pathway prevents the initiation of the G2/M checkpoint, even in the presence of significant DNA damage. Consequently, cancer cells with high replication stress are forced to enter mitosis with under-replicated or damaged DNA, leading to mitotic catastrophe and subsequent apoptotic cell death.[4]

Signaling Pathway: The ATR-CHK1 Axis

The signaling cascade initiated by ATR is central to maintaining genomic integrity. The following diagram illustrates the canonical ATR-CHK1 pathway and the point of intervention by this compound.

Figure 1: this compound inhibits ATR, preventing CHK1 phosphorylation and G2/M arrest.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in patient-derived glioblastoma cell lines.

Table 1: Single Agent Activity of this compound in Glioblastoma Cell Lines

Cell Line CategoryMedian IC50 (µM)
Glioblastoma Cell Lines0.56
Human Astrocytes7.22

Data sourced from a study on 12 patient-derived glioblastoma cell lines.

Table 2: this compound IC50 Values in Relation to MGMT Promoter Methylation Status in Glioblastoma

MGMT Promoter StatusMean IC50 (µM)
Unmethylated0.47
Methylated1.68

Sensitivity to this compound is higher in MGMT promoter unmethylated glioblastoma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Plate cells and treat with this compound for the desired time.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of DDR Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key proteins in the ATR signaling pathway.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., rabbit anti-phospho-CHK1 (Ser345), rabbit anti-phospho-ATR (Ser428), mouse anti-γH2AX (Ser139))

  • HRP-conjugated secondary antibodies

  • Bovine Serum Albumin (BSA) for blocking

  • Tris-buffered saline with Tween-20 (TBST)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and/or DNA damaging agents.

  • Lyse the cells in RIPA buffer on ice.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-CHK1 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Logical Relationships and Predictive Biomarkers

The sensitivity of cancer cells to this compound is influenced by their underlying molecular characteristics. The following diagram illustrates the key relationships that can serve as predictive biomarkers for this compound efficacy.

Gartisertib_Sensitivity Factors Influencing this compound Sensitivity cluster_biomarkers Predictive Biomarkers cluster_synergy Therapeutic Synergy DDR_Mutations High Frequency of DDR Gene Mutations (e.g., ATM, ARID1A) Gartisertib_Sensitivity Increased Sensitivity to this compound DDR_Mutations->Gartisertib_Sensitivity correlates with MGMT_Unmethylated MGMT Promoter Unmethylated MGMT_Unmethylated->Gartisertib_Sensitivity correlates with High_G2_Expression High Expression of G2 Cell Cycle Genes High_G2_Expression->Gartisertib_Sensitivity correlates with Gartisertib_Combo This compound Combination TMZ_RT Temozolomide (TMZ) & Radiation Therapy (RT) Synergistic_Effect Enhanced Cell Death & Synergy TMZ_RT->Synergistic_Effect enhances Gartisertib_Combo->Synergistic_Effect leads to

Figure 2: Key molecular features influencing sensitivity to this compound and its synergistic potential.

Sensitivity to this compound is notably increased in glioblastoma cell lines with a higher frequency of mutations in DDR-related genes.[5] Furthermore, cells with an unmethylated MGMT promoter, which are typically more resistant to temozolomide, show greater sensitivity to this compound.[5] A higher baseline expression of genes involved in the G2 cell cycle pathway also correlates with increased sensitivity to this compound.[5]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow Preclinical Evaluation Workflow for this compound start Start: Cancer Cell Lines cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 cell_viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot (p-CHK1, γH2AX) ic50->western_blot mechanism Elucidate Mechanism of Action cell_cycle->mechanism apoptosis->mechanism western_blot->mechanism synergy Combination Studies (with Chemo/Radiation) mechanism->synergy synergy_analysis Analyze Synergy synergy->synergy_analysis end End: Preclinical PoC synergy_analysis->end

Figure 3: A stepwise workflow for characterizing the in vitro effects of this compound.

Conclusion

This compound represents a targeted therapeutic approach that exploits the reliance of cancer cells on the ATR-mediated DNA damage response. Its ability to abrogate the G2/M cell cycle checkpoint leads to selective killing of cancer cells with high replication stress and enhances the efficacy of standard-of-care DNA damaging agents. The preclinical data, particularly in glioblastoma, underscore the potential of this compound as a valuable component of combination cancer therapy. Further investigation into predictive biomarkers and its efficacy in a broader range of tumor types is warranted. Although a phase 1 clinical trial (NCT02278250) was conducted, detailed biomarker data from this study are not yet widely published, and the development of this compound was discontinued due to unexpected liver toxicity.[5][6] Nevertheless, the study of this compound provides a valuable framework for the development of other ATR inhibitors.

References

Gartisertib's Impact on CHK1 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of Gartisertib on the phosphorylation of Checkpoint Kinase 1 (CHK1). This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). By targeting ATR, this compound indirectly modulates the activity of CHK1, a key downstream effector in the ATR signaling pathway. This document outlines the quantitative effects of this compound, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and workflows.

Quantitative Analysis of this compound's Potency

This compound demonstrates high potency in inhibiting the ATR kinase and, consequently, the phosphorylation of CHK1. The following table summarizes key quantitative data from preclinical studies.

ParameterValueCell Line/SystemCommentsReference
Ki (for ATR) <150 pMBiochemical AssayThis compound is an ATP-competitive inhibitor of ATR.[1]
IC50 (pCHK1) 8 nMCellular AssayInhibition of ATR-driven CHK1 phosphorylation.[1][2]
Median IC50 (Cell Viability) 0.56 µM12 patient-derived glioblastoma cell linesDemonstrates potent single-agent activity in reducing cell viability.[3]
IC50 (Cell Viability) 7.22 µMHuman AstrocytesSuggests lower toxicity to normal human brain cells compared to glioblastoma lines.[3]
IC50 Range (Cell Viability) ~0.1 to >4 µMPatient-derived glioblastoma cell linesSensitivity varies across different glioblastoma cell lines.[3]

Signaling Pathway: ATR-CHK1 Axis and this compound's Intervention

The ATR-CHK1 signaling pathway is a crucial component of the cellular response to DNA damage and replication stress. Upon activation by single-stranded DNA, ATR phosphorylates and activates CHK1, which in turn phosphorylates downstream targets to initiate cell cycle arrest and promote DNA repair. This compound, by inhibiting ATR, prevents the phosphorylation and activation of CHK1.

ATR_CHK1_Pathway cluster_stress Cellular Stress cluster_pathway ATR-CHK1 Signaling Pathway cluster_response Cellular Response cluster_drug Pharmacological Intervention DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (Ser317/Ser345) pCHK1 p-CHK1 (Active) Downstream Downstream Effectors (e.g., CDC25) pCHK1->Downstream phosphorylates CellCycleArrest Cell Cycle Arrest & DNA Repair Downstream->CellCycleArrest leads to This compound This compound This compound->ATR inhibits

ATR-CHK1 signaling pathway and this compound's mechanism of action.

Experimental Protocols

Assessment of CHK1 Phosphorylation by Western Blot

This protocol details the detection of phosphorylated CHK1 (pCHK1) in cell lysates following treatment with this compound.

a. Cell Culture and Treatment:

  • Seed cells (e.g., patient-derived glioblastoma cell lines) in 6-well plates and culture until they reach 70-80% confluency.[3]

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 96 hours).[4]

  • To induce DNA damage and robustly activate the ATR-CHK1 pathway, cells can be co-treated with a DNA-damaging agent like temozolomide (TMZ) or radiation.[3][4]

b. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-pCHK1 Ser345) overnight at 4°C with gentle agitation. A primary antibody against total CHK1 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping the initial blot.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

Experimental Workflow for this compound Effect on pCHK1

The following diagram illustrates a typical workflow for investigating the effect of this compound on CHK1 phosphorylation.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_processing 2. Sample Processing cluster_analysis 3. Analysis cluster_data 4. Data Interpretation CellCulture Cell Culture (e.g., Glioblastoma lines) Treatment Treatment with this compound (Dose-response & Time-course) CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE & Western Blot Quantification->SDS_PAGE Probing Probing with Antibodies (pCHK1, Total CHK1, Loading Control) SDS_PAGE->Probing Imaging Chemiluminescence Imaging Probing->Imaging Densitometry Densitometry & Normalization Imaging->Densitometry Results Results Interpretation (IC50 Calculation, Statistical Analysis) Densitometry->Results

Workflow for assessing this compound's effect on CHK1 phosphorylation.

Logical Relationship: this compound, ATR, CHK1, and Cellular Fate

The inhibition of ATR by this compound initiates a cascade of events that ultimately impacts cell cycle progression and survival, particularly in cancer cells with existing DNA damage or replication stress.

Logical_Relationship This compound This compound Administration ATR_Inhibition ATR Kinase Inhibition This compound->ATR_Inhibition causes pCHK1_Reduction Reduced CHK1 Phosphorylation (Inactivation) ATR_Inhibition->pCHK1_Reduction leads to Checkpoint_Abrogation Abrogation of G2/M Checkpoint pCHK1_Reduction->Checkpoint_Abrogation results in DNA_Damage_Accumulation Accumulation of DNA Damage Checkpoint_Abrogation->DNA_Damage_Accumulation allows Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage_Accumulation->Mitotic_Catastrophe induces Apoptosis Apoptosis / Cell Death Mitotic_Catastrophe->Apoptosis triggers

Logical flow from this compound administration to cellular apoptosis.

Conclusion

This compound effectively inhibits the phosphorylation of CHK1 through its potent and selective inhibition of the upstream kinase ATR. This mechanism disrupts the DNA damage response, leading to the abrogation of cell cycle checkpoints and subsequent cell death in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on ATR-CHK1 pathway inhibitors. The development of this compound was discontinued due to unexpected liver toxicity in a Phase I clinical trial (NCT02278250).[5][6] However, the study of its mechanism and effects remains valuable for the broader understanding of DDR inhibitors in oncology.

References

Investigating Novel Biomarkers for Gartisertib Sensitivity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartisertib, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) kinase, has shown promise in preclinical studies by targeting the DNA Damage Response (DDR) pathway, a critical mechanism for cancer cell survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound and explores novel biomarkers that may predict tumor sensitivity to this therapeutic agent. We delve into the intricate signaling pathways governed by ATR and detail robust experimental protocols for the identification and validation of predictive biomarkers, including DNA repair gene mutations, epigenetic modifications, and gene expression signatures. This document aims to equip researchers and drug development professionals with the necessary knowledge and methodologies to effectively investigate and apply these biomarkers in the pursuit of personalized cancer therapy.

Introduction to this compound and the ATR Pathway

This compound is an orally bioavailable small molecule that specifically inhibits the serine/threonine kinase ATR.[1] ATR is a master regulator of the DDR, a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity.[2][3] In response to single-stranded DNA (ssDNA) breaks and replication stress, common features of cancer cells, ATR activates downstream signaling cascades that lead to cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[2]

By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage, leading to the accumulation of genomic instability and ultimately, synthetic lethality, particularly in tumors with pre-existing defects in other DDR pathways.[4] This targeted approach offers a promising therapeutic window, as cancer cells are often more reliant on the ATR pathway for survival than normal cells.

The ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA Damage Response. Its activation and downstream effects are critical for maintaining genomic stability. The following diagram illustrates the core components and interactions within this pathway.

ATR_Signaling_Pathway ATR Signaling Pathway DNA_Damage DNA Damage (ssDNA, Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis CHK1->Apoptosis can lead to This compound This compound This compound->ATR inhibits

Caption: A simplified diagram of the ATR signaling pathway.

Novel Biomarkers for this compound Sensitivity

Identifying patients who are most likely to respond to this compound is crucial for its clinical development and application. Several potential biomarkers have emerged from preclinical and clinical research.

DNA Damage Response (DDR) Gene Mutations

Tumors with mutations in key DDR genes, such as ATM and ARID1A, often exhibit a greater dependence on the ATR pathway for survival. This creates a synthetic lethal relationship where the inhibition of ATR by this compound is particularly effective.[2]

  • ATM : As a key kinase in the response to double-strand DNA breaks, loss of ATM function can increase reliance on the ATR pathway.

  • ARID1A : This tumor suppressor is a component of the SWI/SNF chromatin remodeling complex and has been implicated in DNA damage repair.

Table 1: Summary of DDR Gene Mutations as this compound Sensitivity Biomarkers

BiomarkerGeneRationale for Sensitivity
Gene Mutation ATMIncreased reliance on ATR for DNA damage repair.
Gene Mutation ARID1AImpaired DNA damage checkpoint and repair.
MGMT Promoter Methylation

In glioblastoma, the methylation status of the O-6-methylguanine-DNA methyltransferase (MGMT) gene promoter is a well-established predictive biomarker for response to the alkylating agent temozolomide (TMZ).[5][6] Recent studies suggest that glioblastoma cells with an unmethylated MGMT promoter, which are typically resistant to TMZ, show increased sensitivity to this compound.[6][7]

Table 2: MGMT Promoter Methylation and this compound Sensitivity

BiomarkerStatusImplication for this compound Sensitivity
MGMT Promoter Methylation UnmethylatedIncreased Sensitivity
MGMT Promoter Methylation MethylatedLower Sensitivity
G2 Cell Cycle Gene Expression

A higher expression of genes involved in the G2 phase of the cell cycle has been associated with increased sensitivity to this compound in glioblastoma cell lines.[7][8] This may reflect a greater reliance on the G2/M checkpoint, which is regulated by ATR, in these tumors.

Phosphoproteomic Biomarkers

Quantitative chemo-phosphoproteomic screening has identified novel ATR-dependent phosphorylation events that could serve as highly sensitive pharmacodynamic and predictive biomarkers.[9][10] One of the most promising candidates is the phosphorylation of RAP80 at serine 597 (pSer597).[1]

Table 3: Novel Phosphoproteomic Biomarkers for ATR Inhibition

BiomarkerProteinPhosphorylation SiteFold Change with this compound
Phosphorylation RAP80pSer59718-fold decrease

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the biomarkers discussed above.

Detection of DDR Gene Mutations (e.g., ATM, ARID1A)

Protocol: Next-Generation Sequencing (NGS) of Tumor DNA

  • DNA Extraction : Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh-frozen tumor samples using a commercially available kit.

  • Library Preparation : Prepare DNA libraries for NGS using a targeted gene panel that includes ATM, ARID1A, and other relevant DDR genes. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

  • Target Enrichment : Capture the DNA regions of interest using hybridization-based or amplicon-based methods.

  • Sequencing : Perform deep sequencing of the enriched libraries on an NGS platform.

  • Data Analysis : Align the sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels) in the target genes. Annotate the identified variants to determine their potential pathogenicity.

NGS_Workflow NGS Workflow for DDR Gene Mutation Detection Tumor_Sample Tumor Sample (FFPE or Fresh Frozen) DNA_Extraction DNA Extraction Tumor_Sample->DNA_Extraction Library_Prep Library Preparation DNA_Extraction->Library_Prep Target_Enrichment Target Enrichment (DDR Gene Panel) Library_Prep->Target_Enrichment Sequencing Next-Generation Sequencing Target_Enrichment->Sequencing Data_Analysis Data Analysis (Variant Calling) Sequencing->Data_Analysis Mutation_Report Mutation Report Data_Analysis->Mutation_Report

Caption: A flowchart illustrating the Next-Generation Sequencing workflow.

Analysis of MGMT Promoter Methylation

Protocol 1: Methylation-Specific PCR (MSP)

  • DNA Extraction and Bisulfite Conversion : Extract genomic DNA from tumor tissue and treat with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification : Perform two separate PCR reactions for each sample using primers specific for either the methylated or the unmethylated MGMT promoter sequence.

  • Gel Electrophoresis : Analyze the PCR products on an agarose gel. The presence of a PCR product in the reaction with methylated-specific primers indicates a methylated MGMT promoter.

Protocol 2: Pyrosequencing

  • DNA Extraction and Bisulfite Conversion : As described for MSP.

  • PCR Amplification : Amplify the bisulfite-converted DNA using a biotinylated primer.

  • Pyrosequencing Reaction : Immobilize the biotinylated PCR product on streptavidin-coated beads and denature to obtain single-stranded DNA. Anneal a sequencing primer and perform pyrosequencing to quantitatively determine the methylation level at specific CpG sites within the MGMT promoter.

MGMT_Methylation_Workflow Workflow for MGMT Promoter Methylation Analysis Tumor_DNA Tumor DNA Bisulfite_Conversion Bisulfite Conversion Tumor_DNA->Bisulfite_Conversion MSP Methylation-Specific PCR Bisulfite_Conversion->MSP Pyrosequencing Pyrosequencing Bisulfite_Conversion->Pyrosequencing Gel_Electrophoresis Gel Electrophoresis (Qualitative) MSP->Gel_Electrophoresis Quantitative_Analysis Quantitative Methylation Analysis Pyrosequencing->Quantitative_Analysis

Caption: A diagram showing the workflows for MGMT methylation analysis.

Identification of G2 Cell Cycle Gene Expression Signatures

Protocol: RNA Sequencing (RNA-Seq)

  • RNA Extraction : Isolate total RNA from fresh-frozen tumor tissue or cell lines.

  • Library Preparation : Prepare RNA-Seq libraries, which typically includes mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing : Sequence the libraries on an NGS platform.

  • Data Analysis : Align the sequencing reads to the reference transcriptome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly upregulated in this compound-sensitive samples. Use gene set enrichment analysis (GSEA) to determine if there is an enrichment of G2/M checkpoint-related genes in the sensitive group.

Chemo-Phosphoproteomic Analysis of ATR Inhibitor Sensitivity

Protocol: Quantitative Mass Spectrometry-based Phosphoproteomics

  • Cell Culture and Treatment : Culture cancer cell lines and treat with this compound or a vehicle control.

  • Protein Extraction and Digestion : Lyse the cells, extract proteins, and digest them into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment : Enrich for phosphopeptides from the peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis : Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify and quantify the phosphopeptides using specialized software. Compare the abundance of phosphopeptides between this compound-treated and control samples to identify those that are significantly altered by ATR inhibition.

Phosphoproteomics_Workflow Chemo-Phosphoproteomics Workflow Cell_Treatment Cell Treatment (this compound vs. Control) Protein_Extraction Protein Extraction & Digestion Cell_Treatment->Protein_Extraction Phosphopeptide_Enrichment Phosphopeptide Enrichment Protein_Extraction->Phosphopeptide_Enrichment LC_MSMS LC-MS/MS Analysis Phosphopeptide_Enrichment->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis Biomarker_ID Biomarker Identification Data_Analysis->Biomarker_ID

Caption: A schematic of the chemo-phosphoproteomics experimental workflow.

Conclusion and Future Directions

The investigation of novel biomarkers for this compound sensitivity is a rapidly evolving field. The biomarkers and experimental protocols detailed in this guide provide a solid foundation for researchers and clinicians to identify patients who may benefit most from this targeted therapy. While mutations in DDR genes, MGMT promoter methylation status, and G2 cell cycle gene expression signatures have shown promise, the advent of chemo-phosphoproteomics offers a new frontier for discovering highly sensitive and dynamic biomarkers of ATR inhibitor activity.

It is important to note that the clinical development of this compound was discontinued due to unexpected liver toxicity observed in a Phase I trial.[11] However, the knowledge gained from studying its mechanism and predictive biomarkers remains highly valuable for the development of other ATR inhibitors and for the broader field of personalized cancer medicine. Future research should focus on the validation of these biomarkers in larger patient cohorts and their integration into clinical trial designs for the next generation of DDR inhibitors. This will be instrumental in realizing the full potential of targeting the ATR pathway for cancer treatment.

References

Methodological & Application

Gartisertib (VX-803): In Vitro Cell Viability Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gartisertib (also known as VX-803 or M4344) is a potent and selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle progression, DNA repair, and cell survival.[1][4] this compound functions by competitively inhibiting the kinase activity of ATR, which in turn prevents the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1).[1][3][5] This disruption of the ATR/CHK1 signaling cascade leads to the inhibition of DNA damage checkpoint activation, failure of DNA repair, and ultimately, induction of apoptosis in tumor cells.[1][5] This document provides a detailed protocol for assessing the in vitro efficacy of this compound using a cell viability assay, along with its mechanism of action and relevant quantitative data.

Mechanism of Action and Signaling Pathway

Under conditions of DNA damage or replication stress, ATR is activated and phosphorylates CHK1.[1][6] This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, thereby abrogating the cell cycle checkpoint.[1][5] This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.

Gartisertib_Signaling_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 This compound This compound (VX-803) This compound->ATR inhibits CellCycleArrest Cell Cycle Arrest & DNA Repair pCHK1->CellCycleArrest leads to Apoptosis Apoptosis

Caption: this compound inhibits ATR, blocking CHK1 phosphorylation and inducing apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's effectiveness.

Cell Line TypeNumber of Cell LinesMedian IC50 (μM)Assay TypeReference
Glioblastoma (Patient-Derived)120.56MTT Assay[6]
Not SpecifiedNot Specified0.008 (for P-Chk1)Biochemical Assay[2][3][7]

Experimental Protocol: In Vitro Cell Viability Assay (MTT-based)

This protocol is adapted from methodologies used in the study of this compound in glioblastoma cell lines.[6][8]

Materials
  • This compound (VX-803)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C or -80°C.[3]

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.01 to 10 μM).

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Resuspend the cells in complete culture medium to a final concentration that will result in 4,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator.[8]

  • MTT Assay:

    • After the 7-day incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Gartisertib_Assay_Workflow cluster_workflow Experimental Workflow Start Start Prepare_Cells Prepare & Seed Cells (4,000 cells/well) Start->Prepare_Cells Incubate_24h Incubate 24h Prepare_Cells->Incubate_24h Treat_Cells Treat with this compound (Dose-Response) Incubate_24h->Treat_Cells Incubate_7d Incubate 7 days Treat_Cells->Incubate_7d MTT_Assay Perform MTT Assay Incubate_7d->MTT_Assay Read_Plate Read Absorbance (570 nm) MTT_Assay->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for this compound in vitro cell viability assay.

References

Application Notes and Protocols: Detection of p-CHK1 (Ser345) Inhibition by Gartisertib Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartisertib (formerly M4344) is a potent and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA (ssDNA) that arises from replication stress, a hallmark of many cancer cells.[2][3] Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1) at serine 345 (p-CHK1 Ser345).[4][5][6] This phosphorylation event is a key step in initiating cell cycle arrest, allowing time for DNA repair.[7][8] By inhibiting ATR, this compound prevents the phosphorylation of CHK1, leading to the accumulation of DNA damage and ultimately, mitotic catastrophe and tumor cell death.[2]

These application notes provide a detailed protocol for performing a Western blot to detect the inhibition of CHK1 phosphorylation at Ser345 in cancer cells following treatment with this compound. This method is a reliable way to assess the pharmacodynamic activity of this compound and its engagement with the ATR target in a preclinical setting.

Signaling Pathway

The ATR-CHK1 signaling pathway plays a central role in maintaining genomic integrity. In response to DNA damage or replication stress, ATR is activated and phosphorylates CHK1 at Ser345. This initiates a signaling cascade that leads to cell cycle arrest and DNA repair. This compound, as an ATR inhibitor, blocks this initial phosphorylation step, thereby disrupting the entire downstream pathway.

CHK1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits pCHK1 p-CHK1 (Ser345) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest activates DNARepair DNA Repair pCHK1->DNARepair promotes Apoptosis Apoptosis / Mitotic Catastrophe

Caption: this compound inhibits ATR kinase, blocking CHK1 phosphorylation and downstream DNA damage response.

Experimental Protocol: Western Blot for p-CHK1 (Ser345)

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in p-CHK1 (Ser345) levels.

Materials
  • Cancer cell line of interest (e.g., U-2 OS, HeLa)

  • Cell culture medium and supplements

  • This compound (M4344)

  • Dimethyl sulfoxide (DMSO) for drug dissolution

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-CHK1 (Ser345)

    • Mouse or rabbit anti-total CHK1

    • Mouse or rabbit anti-GAPDH or β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Experimental Workflow

Western_Blot_Workflow cluster_1 Western Blot Protocol Cell_Culture 1. Cell Culture and Treatment (e.g., with this compound) Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep 4. Sample Preparation with Laemmli Buffer Protein_Quant->Sample_Prep SDS_PAGE 5. SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking 7. Blocking Non-specific Binding Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-CHK1, Total CHK1, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis and Quantification Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis of p-CHK1.

Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or a vehicle control (DMSO) for a specified time (e.g., 1, 2, 4, or 24 hours). To induce replication stress and a robust p-CHK1 signal, cells can be co-treated with a DNA-damaging agent like hydroxyurea (HU) at a final concentration of 0.5-2 mM for the last 1-2 hours of this compound treatment.[4]

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-p-CHK1, anti-total CHK1, and anti-loading control) in blocking buffer according to the manufacturer's recommended dilutions.

    • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-CHK1 signal to the total CHK1 signal and/or the loading control to determine the relative change in CHK1 phosphorylation.

Data Presentation

The following table summarizes representative experimental conditions and expected outcomes for the inhibition of p-CHK1 by this compound.

Cell LineThis compound Concentration (µM)Treatment Time (hours)Co-treatmentExpected p-CHK1 (Ser345) LevelReference
U-2 OS111 mM Hydroxyurea (HU) for 1hStrong Inhibition[4]
S-phase synchronized U-2 OS0.1 - 110.5 mM HU for 30 minDose-dependent Inhibition[4]
Various Cancer Cell LinesVariesVariesVariesInhibition[2]

Conclusion

The Western blot protocol described here is a fundamental tool for evaluating the cellular activity of this compound. By monitoring the phosphorylation status of CHK1, researchers can confirm target engagement and elucidate the downstream effects of ATR inhibition. This assay is crucial for the preclinical development and characterization of this compound and other ATR inhibitors, providing valuable insights into their mechanism of action and potential therapeutic efficacy.

References

Gartisertib in Murine Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of gartisertib (also known as M4344 or VX-803), a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. The following protocols and data are intended to guide the design and execution of in vivo mouse xenograft studies for evaluating the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action: ATR Inhibition

This compound targets the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] In response to DNA damage and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[2] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of Chk1, thereby abrogating the DNA damage checkpoint.[2] This disruption of DNA repair processes ultimately leads to the accumulation of DNA damage and induces apoptosis in cancer cells.

ATR Signaling Pathway in DNA Damage Response

ATR_Signaling_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest induces Apoptosis Apoptosis Chk1->Apoptosis prevents DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for This compound This compound (M4344) This compound->ATR inhibits

Caption: this compound inhibits ATR, blocking Chk1 phosphorylation and disrupting DNA damage repair.

In Vivo Dosing and Administration

The following table summarizes reported dosages of this compound used in preclinical mouse xenograft studies. It is crucial to note that optimal dosing may vary depending on the tumor model, mouse strain, and combination agents.

Tumor ModelMouse StrainThis compound DosageAdministration RouteDosing ScheduleCombination AgentReference
Small-Cell Lung Cancer (H82, H446)Not Specified10 mg/kgOralOnce weekly for 2-5 weeksIrinotecan (50 mg/kg, IP)[3]
Triple-Negative Breast CancerRag2 mice10 or 20 mg/kgOral Gavage (o.g.)Not SpecifiedPARP inhibitors[4]
Alternative Lengthening of Telomeres (ALT) Tumor ModelsRag2 mice10 or 20 mg/kgOral Gavage (o.g.)Not SpecifiedMonotherapy[4]

Experimental Protocol: Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Experimental Workflow

Experimental_Workflow cluster_workflow Xenograft Study Workflow Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Animal Randomization Tumor_Growth->Randomization Treatment 5. This compound Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Workflow for a typical in vivo mouse xenograft study.

Materials
  • This compound (M4344/VX-803)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Selected cancer cell line

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or Rag2)

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • Animal balance

  • Oral gavage needles

Procedure
  • Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS, with or without Matrigel, at the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • This compound Formulation and Administration: Prepare a suspension of this compound in the vehicle at the desired concentration. Administer the specified dose to the treatment group via oral gavage according to the predetermined schedule. Administer vehicle only to the control group.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).

    • Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Study Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed. Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).

Concluding Remarks

This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with DNA-damaging agents.[3][5] The provided protocols and dosage information serve as a foundation for further investigation into the therapeutic potential of this ATR inhibitor. Researchers should optimize experimental conditions for their specific models and research questions.

References

Synergy assay design for Gartisertib and PARP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Synergistic Anti-Tumor Activity of Gartisertib and PARP Inhibitors: A Framework for Preclinical Evaluation

Introduction

This compound (VX-803) is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component of the DNA damage response (DDR) pathway.[1][2][3][4] ATR is activated by single-stranded DNA (ssDNA) regions that arise at sites of DNA damage and stalled replication forks, initiating a signaling cascade to promote cell cycle arrest and DNA repair.[5] PARP (Poly ADP-ribose polymerase) inhibitors are a class of drugs that block the function of PARP enzymes, which are also key players in DNA repair, particularly in the repair of single-strand breaks (SSBs).[6][7][8] By inhibiting PARP, SSBs can devolve into more lethal double-strand breaks (DSBs) during DNA replication.[9]

In many cancers, defects in other DNA repair pathways, such as homologous recombination (HR), render them highly dependent on ATR and PARP for survival. The combination of this compound and a PARP inhibitor presents a rational and promising therapeutic strategy to induce synthetic lethality in such tumors. This application note provides a comprehensive framework for designing and executing in vitro synergy assays to evaluate the combination of this compound and PARP inhibitors.

Core Concepts

The synergistic potential of combining this compound and PARP inhibitors is rooted in the concept of "synthetic lethality." This occurs when the simultaneous inhibition of two parallel pathways (in this case, ATR-mediated cell cycle checkpoint control and PARP-mediated DNA repair) leads to cell death, while the inhibition of either pathway alone is tolerated.

Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data from synergy experiments between this compound and a representative PARP inhibitor (e.g., Olaparib) in a cancer cell line with a known DDR deficiency.

Table 1: Single Agent IC50 Values

CompoundCell Line (e.g., BRCA1-mutant Ovarian Cancer)IC50 (nM)
This compoundOVCAR-350
PARP Inhibitor (Olaparib)OVCAR-3200

Table 2: Combination Index (CI) Values for this compound and PARP Inhibitor Combination

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12]

Fraction Affected (Fa)This compound (nM)PARP Inhibitor (nM)Combination Index (CI)Interpretation
0.2512.5500.80Synergy
0.50251000.65Synergy
0.75502000.50Strong Synergy
0.901004000.40Strong Synergy

Table 3: Apoptosis Induction by this compound and PARP Inhibitor Combination

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.11.5
This compound (50 nM)8.53.2
PARP Inhibitor (200 nM)10.24.1
Combination (50 nM this compound + 200 nM PARP Inhibitor)35.615.8

Mandatory Visualizations

Synergy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output Cell_Culture Cell Culture (e.g., BRCA-mutant cell line) Drug_Preparation Drug Preparation (this compound & PARP inhibitor) Viability_Assay Cell Viability Assay (e.g., MTT or CellTiter-Glo) Drug_Preparation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Drug_Preparation->Apoptosis_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Viability_Assay->Synergy_Analysis Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Data_Tables Quantitative Data Tables IC50_Determination->Data_Tables CI_Plots Combination Index Plots Synergy_Analysis->CI_Plots Apoptosis_Graphs Apoptosis Bar Graphs Apoptosis_Quantification->Apoptosis_Graphs

Caption: Experimental workflow for this compound and PARP inhibitor synergy assay.

DNA_Damage_Response cluster_damage DNA Damage cluster_parp PARP Pathway cluster_replication Replication Stress cluster_atr ATR Pathway cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Breaks (SSBs) PARP PARP DNA_Damage->PARP Replication_Fork_Collapse Replication Fork Collapse (DSBs) DNA_Damage->Replication_Fork_Collapse During Replication SSB_Repair SSB Repair PARP->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP ATR ATR Replication_Fork_Collapse->ATR Apoptosis Apoptosis Replication_Fork_Collapse->Apoptosis Unrepaired Cell_Cycle_Arrest Cell Cycle Arrest ATR->Cell_Cycle_Arrest This compound This compound This compound->ATR Cell_Cycle_Arrest->Apoptosis Inhibition of Arrest

Caption: Simplified signaling pathway of this compound and PARP inhibitor synergy.

Experimental Protocols

1. Cell Culture

  • Cell Lines: Select cancer cell lines with known or suspected deficiencies in DNA damage repair pathways (e.g., BRCA1/2 mutations, ATM mutations).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation

  • Stock Solutions: Prepare high-concentration stock solutions of this compound and the PARP inhibitor in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw stock solutions and prepare serial dilutions in the complete cell culture medium.

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a dose-response matrix of this compound and the PARP inhibitor, both alone and in combination, at various concentrations.

    • Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only controls.

    • Incubate the plate for 72 hours.

  • MTT Assay Protocol: [13][14][15]

    • After 72 hours of incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo Assay Protocol: [16][17][18]

    • After 72 hours of incubation, equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

4. Apoptosis Assay (Annexin V Staining)

This protocol is for flow cytometry analysis.[19][20][21][22][23]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after treatment.

    • Treat cells with this compound, the PARP inhibitor, or the combination at specified concentrations for 48-72 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA.

    • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer as soon as possible.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

5. Data Analysis

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone using non-linear regression analysis of the dose-response curves.

  • Synergy Analysis:

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[12][24][25]

    • Generate CI plots and isobolograms to visualize the synergistic, additive, or antagonistic effects across different dose levels.

  • Apoptosis Quantification: Quantify the percentage of cells in each quadrant of the flow cytometry plot (viable, early apoptotic, late apoptotic/necrotic) and represent the data using bar graphs.

The protocols and framework presented in this application note provide a robust methodology for evaluating the synergistic potential of combining this compound with PARP inhibitors. The quantitative data derived from these assays are crucial for the preclinical validation of this promising combination therapy and can guide further in vivo studies and clinical trial design. The observed synergy in preclinical models supports the rationale of dual targeting of the DNA damage response pathway for the treatment of cancers with underlying DDR deficiencies.

References

Gartisertib Treatment in Patient-Derived Glioblastoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and challenging-to-treat primary brain tumor. A key mechanism of resistance to standard therapies like temozolomide (TMZ) and radiation (RT) is the upregulation of the DNA Damage Response (DDR) pathway. Ataxia-Telangiectasia and Rad3-Related (ATR) protein is a critical kinase in the DDR pathway, making it a prime target for therapeutic intervention. Gartisertib (M4344, formerly VX-803) is a potent and selective ATR inhibitor that has shown promise in preclinical studies. These application notes provide a summary of the effects of this compound on patient-derived glioblastoma cell lines and detailed protocols for key experimental assays.

Mechanism of Action

This compound is an orally available inhibitor of ATR kinase.[1] By selectively inhibiting ATR, this compound blocks the downstream phosphorylation of CHK1, a key effector in the DNA damage checkpoint.[1] This disruption of ATR-mediated signaling prevents cell cycle arrest and DNA repair, ultimately leading to the accumulation of DNA damage and induction of apoptosis in tumor cells.[1] In the context of glioblastoma, inhibiting ATR with this compound enhances the cytotoxic effects of DNA-damaging agents like temozolomide and radiation therapy.[2][3]

This compound Signaling Pathway in Glioblastoma

The following diagram illustrates the central role of ATR in the DNA Damage Response and the mechanism of action for this compound.

Gartisertib_Signaling_Pathway cluster_0 DNA Damaging Agents (TMZ, RT) cluster_1 ATR Signaling Cascade cluster_2 This compound Intervention TMZ TMZ DNA_Damage DNA Damage (Single-Strand Breaks, Replication Stress) TMZ->DNA_Damage RT RT RT->DNA_Damage ATR ATR DNA_Damage->ATR activates CHK1 p-CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->ATR inhibits

Caption: this compound inhibits ATR, preventing downstream signaling for cell cycle arrest and DNA repair.

Data Presentation

Table 1: In Vitro Efficacy of this compound as a Single Agent in Patient-Derived Glioblastoma Cell Lines
Cell Line CharacteristicObservationCitation
Median IC50 0.56 µM in 12 patient-derived cell lines[4]
Potency vs. Berzosertib This compound is 4-fold more potent than Berzosertib.[5]
Potency vs. Astrocytes 8-fold less potent in human astrocyte cells, suggesting tumor selectivity.[6]
Sensitivity Correlation Increased sensitivity in cell lines with a higher frequency of DDR mutations and higher expression of G2 cell cycle pathway genes.[2][3][4][7][8][9][10][11][12][13]
MGMT Methylation Status MGMT promoter unmethylated cell lines were more sensitive to single-agent this compound.[2][3][4][5][8][11][14]
Table 2: this compound in Combination with Standard of Care (Temozolomide and Radiation)
Combination TreatmentEffect on Glioblastoma Cell LinesCitation
This compound + TMZ + RT Significantly reduced cell growth and enhanced cell death compared to TMZ+RT alone.[4][8][14]
Synergy This compound demonstrated greater synergy with TMZ and/or RT than the combination of TMZ and RT.[4][8][9]
Effect on Resistant Cells More effective in reducing cell growth and increasing apoptosis/cell death in TMZ+RT resistant cell lines.[2][3][4][5][8][11][14]
Apoptosis and Cell Death The combination of this compound with TMZ+RT significantly increased markers of apoptosis and cell death.[4][8][15]

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Glioblastoma Cell Lines

This protocol outlines a standardized method for establishing patient-derived glioma cell lines (PDGCs) to preserve the original tumor characteristics.

PDGC_Establishment_Workflow Tumor_Resection 1. Obtain Fresh Tumor Tissue (Surgical Resection) Mechanical_Dissociation 2. Mechanical Mincing (Sterile Scalpel) Tumor_Resection->Mechanical_Dissociation Enzymatic_Digestion 3. Enzymatic Digestion (e.g., Papain, Trypsin) Mechanical_Dissociation->Enzymatic_Digestion Cell_Filtration 4. Cell Filtration (40-70 µm Strainer) Enzymatic_Digestion->Cell_Filtration Cell_Culture 5. Cell Plating & Culture (Serum-free neural stem cell medium with EGF & bFGF) Cell_Filtration->Cell_Culture Characterization 6. Characterization (Genetic & Phenotypic Analysis) Cell_Culture->Characterization

Caption: Workflow for establishing patient-derived glioblastoma cell lines.

Materials:

  • Fresh glioblastoma tissue

  • Hanks' Balanced Salt Solution (HBSS) or Earle's Balanced Salt Solution (EBSS)

  • Enzymatic dissociation kit (e.g., MACS Neural Tissue Dissociation Kit) or enzymes like papain/trypsin

  • Cell strainers (40-100 µm)

  • Serum-free neural stem cell medium (e.g., DMEM/F12 with B27 supplement, N2 supplement, Glutamax)

  • Growth factors: Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF)

  • Antibiotics (Penicillin/Streptomycin)

  • Laminin-coated or uncoated flasks/plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Tissue Collection: Obtain fresh tumor tissue immediately after surgical resection in sterile collection medium.

  • Washing: Wash the tissue specimen with sterile HBSS or EBSS to remove blood and debris.

  • Mechanical Dissociation: In a sterile petri dish, mechanically mince the tissue into small fragments using a scalpel.

  • Enzymatic Digestion: Transfer the minced tissue to a tube containing an enzymatic dissociation solution and incubate according to the manufacturer's instructions to obtain a single-cell suspension.

  • Filtration: Pass the cell suspension through a 40-70 µm cell strainer to remove any remaining clumps.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete serum-free neural stem cell medium supplemented with EGF and bFGF, and plate the cells in appropriate culture vessels. Laminin coating can be used to promote adherence.[8]

  • Culture and Maintenance: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Patient-derived glioblastoma cells

  • 96-well plates

  • This compound and other treatment agents (TMZ, RT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate 4,000 cells per well in a 96-well plate and allow them to adhere overnight.[4]

  • Treatment: Treat the cells with varying concentrations of this compound, alone or in combination with TMZ (e.g., 35 µM) and/or RT (e.g., 2 Gy).[4] Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 7 days).[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 3: Live-Cell Imaging of Apoptosis and Cell Death

This method allows for the real-time monitoring of apoptosis and cell death in response to treatment.

Materials:

  • Patient-derived glioblastoma cells

  • 96-well plates (Matrigel pre-coated)[4]

  • Live-cell imaging system (e.g., Incucyte® S3 Live-Cell Analysis System)

  • Reagents for detecting apoptosis and necrosis (e.g., Annexin V-FITC and Propidium Iodide, or similar fluorescent dyes)

  • This compound, TMZ, RT

Procedure:

  • Cell Seeding: Plate 4,000 cells per well in a Matrigel-coated 96-well plate and incubate overnight.[4]

  • Treatment and Reagent Addition: Add the apoptosis/necrosis detection reagents to the culture medium. Treat the cells with this compound (e.g., 1 µM), TMZ (e.g., 35 µM), and/or RT (e.g., 2 Gy).[4]

  • Image Acquisition: Place the plate in the live-cell imaging system and acquire images at regular intervals (e.g., every 2-4 hours) over a period of up to 7 days.[14]

  • Image Analysis: Use the instrument's software to quantify the number of apoptotic (e.g., green fluorescent) and dead (e.g., red fluorescent) cells over time. Normalize these counts to the total cell number (can be estimated from confluence) to determine the percentage of apoptosis and cell death.

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as those involved in the DDR pathway.

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis & Protein Extraction Protein_Quantification 2. Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Gel Electrophoresis Protein_Quantification->SDS_PAGE Transfer 4. Protein Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Membrane Blocking (BSA/Milk) Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (e.g., anti-pATR, anti-γH2AX) Blocking->Primary_Antibody Secondary_Antibody 7. HRP-conjugated Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection & Imaging Secondary_Antibody->Detection

Caption: Key steps in the Western Blotting protocol.

Materials:

  • Treated patient-derived glioblastoma cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pATR, anti-ATR, anti-pCHK1, anti-CHK1, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Western blot analysis can confirm the inhibition of ATR after 24 and 96 hours, with a corresponding increase in DNA damage markers like γ-H2AX.[4][14]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for glioblastoma, particularly in combination with standard-of-care treatments. Its efficacy is more pronounced in tumors with specific molecular characteristics, such as MGMT promoter unmethylation and DDR gene mutations. The provided protocols offer a framework for researchers to further investigate the effects of this compound and other ATR inhibitors in patient-derived glioblastoma models. Further in vivo studies are warranted to validate these promising in vitro findings.

References

Gartisertib in Colony Formation Assays: A Detailed Protocol for Assessing Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gartisertib (also known as VX-803 or M4344) is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] In cancer cells, which often exhibit increased replication stress and reliance on DDR pathways for survival, inhibition of ATR by this compound can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[1][2] The colony formation assay, a well-established in vitro method, is an invaluable tool for assessing the long-term cytotoxic and cytostatic effects of anti-cancer agents like this compound.[3][4] This assay determines the ability of a single cell to proliferate and form a colony, providing a robust measure of cell viability and reproductive integrity following drug treatment.

These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action: this compound and the ATR Signaling Pathway

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound prevents this crucial signaling cascade, leading to unresolved DNA damage and mitotic catastrophe in cancer cells.

ATR_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response cluster_3 This compound Intervention ssDNA ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization This compound This compound This compound->ATR inhibits

This compound inhibits the ATR kinase, a key regulator of the DNA damage response.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
This compound (VX-803)Selleck ChemicalsS8653
Cancer Cell Line (e.g., Glioblastoma)ATCCVaries
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
6-well cell culture platesCorning3516
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Crystal Violet Staining Solution (0.5%)Sigma-AldrichC0775
MethanolFisher ScientificA412-4

Experimental Workflow

Colony_Formation_Workflow start Start cell_prep 1. Cell Preparation and Seeding start->cell_prep treatment 2. This compound Treatment cell_prep->treatment incubation 3. Colony Formation Incubation (1-3 weeks) treatment->incubation fix_stain 4. Fixation and Staining incubation->fix_stain analysis 5. Colony Counting and Data Analysis fix_stain->analysis end End analysis->end

Workflow for the colony formation assay with this compound treatment.

Step-by-Step Protocol

1. Cell Preparation and Seeding:

  • Culture the selected cancer cell line in the recommended medium supplemented with FBS and antibiotics until approximately 80-90% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add Trypsin-EDTA to the flask and incubate at 37°C until the cells detach.

  • Neutralize the trypsin with complete culture medium and collect the cells in a sterile conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well of a 6-well plate.[4] For some glioblastoma cell lines, a seeding density of 5,000 cells per well has been used.

  • Seed the cells into 6-well plates and allow them to adhere for at least 24 hours in a humidified incubator at 37°C and 5% CO2.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is recommended to test a range of concentrations based on the known IC50 values for the cell line of interest. For many glioblastoma cell lines, the median IC50 for this compound is approximately 0.56 µM.[1] A concentration of 1 µM has been shown to be effective in reducing colony formation.[5] A synergistic effect with other treatments has been observed at concentrations as low as 0.039–0.156 μM.[1][5]

  • Aspirate the medium from the adhered cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the this compound-treated wells.

  • The duration of treatment can vary. For a continuous exposure protocol, the this compound-containing medium is left on for the entire duration of the colony formation period (with media changes every 2-3 days). Alternatively, for a short-term exposure, cells can be treated for a defined period (e.g., 24, 48, or 72 hours), after which the drug-containing medium is removed, the cells are washed with PBS, and fresh complete medium is added.

3. Colony Formation Incubation:

  • Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 1 to 3 weeks.[3] The incubation time will depend on the doubling time of the cell line.

  • Monitor the plates for colony formation every 2-3 days. If using a continuous exposure protocol, replace the medium with fresh this compound-containing medium or vehicle control medium every 2-3 days.

  • The assay should be terminated when the colonies in the control wells are visible to the naked eye and consist of at least 50 cells.

4. Fixation and Staining:

  • Once the colonies are of an appropriate size, aspirate the medium from the wells.

  • Gently wash the wells once with PBS.

  • Fix the colonies by adding 1-2 mL of methanol to each well and incubating for 10-15 minutes at room temperature.

  • Aspirate the methanol and allow the plates to air dry completely.

  • Add 1-2 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered.

  • Incubate at room temperature for 10-20 minutes.

  • Carefully remove the crystal violet solution and gently wash the plates with tap water until the excess stain is removed.

  • Allow the plates to air dry at room temperature.

5. Colony Counting and Data Analysis:

  • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using an automated colony counter or imaging software.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

    • Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%

    • Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))

  • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Data Presentation

The following tables provide examples of recommended starting concentrations and seeding densities for a colony formation assay with this compound. These values should be optimized for your specific cell line and experimental conditions.

Table 1: Recommended this compound Concentration Ranges for Colony Formation Assays

Cell Line TypeThis compound Concentration Range (µM)Notes
Glioblastoma0.01 - 5.0The median IC50 is ~0.56 µM.[1] A concentration of 1 µM has shown efficacy.[5]
Other Solid Tumors0.01 - 10.0The optimal range should be determined based on preliminary cytotoxicity assays (e.g., MTT or CTG).

Table 2: Example Seeding Densities for Colony Formation Assays (6-well plate)

Cell LineSeeding Density (cells/well)Expected Plating Efficiency
Glioblastoma (e.g., SB2b)500 - 5000Varies depending on the specific patient-derived line.
HeLa200 - 500High
A549500 - 1000Moderate
MCF-7800 - 1500Moderate to Low

Conclusion

The colony formation assay is a powerful tool to assess the long-term impact of the ATR inhibitor this compound on the proliferative capacity of cancer cells. This detailed protocol provides a robust framework for researchers to evaluate the anti-cancer activity of this compound and can be adapted for various cancer cell lines and in combination with other therapeutic agents. Careful optimization of cell seeding density and drug concentration is crucial for obtaining reliable and reproducible results.

References

Gartisertib and Temozolomide Combination Therapy: Application Notes & Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the combination therapy of Gartisertib (an ATR inhibitor) and Temozolomide (an alkylating agent) in preclinical cancer models, with a primary focus on glioblastoma.

Introduction

Glioblastoma is an aggressive primary brain tumor with a poor prognosis, often characterized by resistance to standard-of-care therapies like temozolomide.[1] Temozolomide exerts its cytotoxic effects by alkylating DNA, leading to DNA damage.[1][2] However, cancer cells can activate DNA damage response (DDR) pathways to repair this damage, leading to therapeutic resistance. The Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DDR pathway, playing a pivotal role in recognizing and signaling DNA damage to initiate cell cycle arrest and repair.[3][4]

This compound is a potent and selective inhibitor of ATR.[5] By inhibiting ATR, this compound prevents the repair of DNA damage induced by agents like temozolomide, leading to synthetic lethality and enhanced tumor cell death.[3][6] Preclinical studies have demonstrated that the combination of this compound and temozolomide results in synergistic cytotoxicity in glioblastoma cells, including those resistant to temozolomide alone.[3][6]

These application notes provide a framework for researchers to design and execute preclinical studies to evaluate the efficacy of this combination therapy.

Signaling Pathway: ATR-Mediated DNA Damage Response

Temozolomide induces DNA lesions, which, if unrepaired, can lead to cell death. The ATR-Chk1 signaling pathway is a key mechanism by which cancer cells sense and repair this damage. The following diagram illustrates this pathway and the points of intervention for Temozolomide and this compound.

ATR_Signaling_Pathway cluster_0 DNA Damage & Repair Temozolomide Temozolomide DNA_Damage DNA_Damage Temozolomide->DNA_Damage Induces ATR ATR DNA_Damage->ATR Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest Induces DNA_Repair DNA_Repair Cell Cycle Arrest->DNA_Repair Allows Time for Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Promotes This compound This compound This compound->ATR Inhibits

Figure 1: ATR Signaling Pathway and Drug Intervention.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in glioblastoma cell lines.

Table 1: this compound IC50 Values in Glioblastoma Cell Lines [1][7]

Cell LineMGMT Methylation StatusThis compound IC50 (µM)
RN1Unmethylated< 1.0
WK1Unmethylated< 1.0
SB2bUnmethylated< 1.0
JHH520Unmethylated< 1.0
060Unmethylated< 1.0
FPW1Unmethylated< 1.0
KPS2Methylated> 1.0
MN1Methylated> 1.0
010Methylated> 1.0
HW1Methylated> 1.0
Median (GBM lines) 0.56
Human Astrocytes 7.22

Table 2: Synergy Scores for this compound Combinations in Glioblastoma Cell Lines [1][8]

CombinationSynergy ModelAverage Synergy ScoreInterpretation
This compound + TemozolomideZIP> 0Synergistic
This compound + RadiationZIP> 0Synergistic
This compound + TMZ + RadiationZIP> 0Synergistic
Temozolomide + RadiationZIP~ 0Additive

Note: Synergy scores greater than 0 in the Zero Interaction Potency (ZIP) model indicate a synergistic interaction.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and Temozolomide.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_assays Assessments start Glioblastoma Cell Culture drug_prep Prepare this compound and Temozolomide Solutions start->drug_prep cell_seeding Seed Cells for Assays drug_prep->cell_seeding treatment Treat Cells with Single Agents and Combinations cell_seeding->treatment viability Cell Viability Assay (MTT) treatment->viability clonogenic Clonogenic Survival Assay treatment->clonogenic western Western Blotting (DDR Proteins) treatment->western data_analysis Data Analysis (IC50, Synergy Scores) viability->data_analysis clonogenic->data_analysis western->data_analysis

Figure 2: In Vitro Experimental Workflow.
Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound and Temozolomide, alone and in combination, and to calculate IC50 values.

Materials:

  • Glioblastoma cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Temozolomide

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and Temozolomide in complete medium. For combination studies, prepare a matrix of concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.

Protocol 2: Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with this compound and Temozolomide.

Materials:

  • Glioblastoma cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Temozolomide

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound, Temozolomide, or the combination for 24-72 hours.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.

Protocol 3: Western Blotting for DNA Damage Response Proteins

Objective: To investigate the molecular mechanism of action by analyzing the expression and phosphorylation status of key DDR proteins.

Materials:

  • Glioblastoma cells

  • This compound and Temozolomide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-Chk1, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or Temozolomide for the desired time. Harvest and lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in protein expression and phosphorylation levels between different treatment groups.

In Vivo Experimental Workflow

In_Vivo_Workflow start Orthotopic Glioblastoma Mouse Model tumor_implant Intracranial Implantation of Glioblastoma Cells start->tumor_implant tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) tumor_implant->tumor_growth treatment Administer this compound and/or Temozolomide tumor_growth->treatment monitoring Monitor Animal Health and Tumor Progression treatment->monitoring endpoint Endpoint Analysis: Survival, Tumor Volume, Immunohistochemistry monitoring->endpoint

Figure 3: In Vivo Experimental Workflow.
Protocol 4: Orthotopic Glioblastoma Mouse Model

Objective: To evaluate the in vivo efficacy of this compound and Temozolomide combination therapy in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Luciferase-expressing glioblastoma cells

  • Stereotactic apparatus

  • This compound (formulated for in vivo use)

  • Temozolomide (formulated for in vivo use)

  • Bioluminescence imaging system

Procedure:

  • Cell Implantation: Anesthetize the mice and intracranially inject luciferase-expressing glioblastoma cells using a stereotactic apparatus.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

  • Treatment Initiation: Once tumors are established (as determined by imaging), randomize the mice into treatment groups: Vehicle control, this compound alone, Temozolomide alone, and this compound + Temozolomide.

  • Drug Administration:

    • Temozolomide: Administer daily by oral gavage or intraperitoneal injection (e.g., 5-10 mg/kg) for 5 consecutive days, followed by a rest period.

    • This compound: Administer by oral gavage. A suggested starting dose is 25-50 mg/kg, administered daily or on a specified schedule. The timing of this compound administration relative to Temozolomide should be optimized (e.g., this compound administered 1-2 hours before Temozolomide).

  • Monitoring: Monitor the body weight and general health of the mice daily. Continue to monitor tumor progression via bioluminescence imaging weekly.

  • Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study, tumors can be harvested for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Analysis: Synergy Quantification

The interaction between this compound and Temozolomide can be quantified using synergy models such as the Chou-Talalay method, which calculates a Combination Index (CI).

Chou-Talalay Method:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

This analysis can be performed using software such as CompuSyn.

Conclusion

The combination of this compound and Temozolomide represents a promising therapeutic strategy for glioblastoma by targeting the DNA damage response pathway. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the preclinical efficacy and mechanism of action of this combination therapy. Rigorous experimental design and data analysis are crucial for translating these preclinical findings into potential clinical applications.

References

Application Notes and Protocols: Gartisertib with Radiation Therapy in Preclinical Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of gartisertib, a potent Ataxia-telangiectasia and Rad3-Related (ATR) protein inhibitor, in combination with radiation therapy for the treatment of glioblastoma (GBM). The protocols and data presented are based on published preclinical studies and are intended to guide researchers in designing and interpreting similar experiments.

Glioblastoma is a highly aggressive brain tumor with poor prognosis, largely due to its resistance to standard treatments like radiation and temozolomide (TMZ).[1][2] A key mechanism of this resistance is the activation of the DNA Damage Response (DDR) pathway, in which ATR plays a central role.[2][3][4][5][6] this compound inhibits ATR, thereby sensitizing GBM cells to the DNA-damaging effects of radiation.[3][4][7][8]

Mechanism of Action: ATR Inhibition in Glioblastoma

Radiation therapy induces DNA double-strand breaks (DSBs) and single-strand breaks (SSBs) in cancer cells.[6] In response, the ATR protein is activated and initiates a signaling cascade that leads to cell cycle arrest and DNA repair, allowing the cancer cells to survive.[6][8] this compound, by inhibiting ATR, prevents this repair process, leading to the accumulation of DNA damage and subsequent cell death.[7][8] Furthermore, ATR inhibition by this compound has been shown to upregulate pathways involved in innate immunity and inflammation, suggesting a potential for triggering an anti-tumor immune response.[3][4][6][7]

cluster_1 Cellular Response Radiation Radiation Therapy DNA_Damage DNA Single & Double Strand Breaks Radiation->DNA_Damage TMZ Temozolomide (TMZ) TMZ->DNA_Damage ATR ATR Activation DNA_Damage->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Apoptosis Apoptosis & Cell Death ATR->Apoptosis DDR DNA Damage Response (Cell Cycle Arrest & Repair) CHK1->DDR Cell_Survival Tumor Cell Survival & Proliferation DDR->Cell_Survival DDR->Apoptosis This compound This compound This compound->ATR

This compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound in glioblastoma models.

Table 1: In Vitro Potency of this compound in Glioblastoma Cell Lines

Cell TypeParameterValueReference
12 Patient-Derived GBM Cell LinesMedian IC500.56 μM[9]
MGMT Unmethylated GBM Cell LinesMean IC500.47 μM[9]
MGMT Methylated GBM Cell LinesMean IC501.68 μM[9]
Normal Human AstrocytesIC507.22 μM[9]
Comparison with BerzosertibThis compound Median IC500.56 μM[9]
Berzosertib Median IC502.21 μM[9]

Table 2: Synergy of this compound with Standard of Care in Glioblastoma Cell Lines

CombinationSynergy ModelResultReference
This compound + Temozolomide (TMZ)ZIP Synergy ScoreStrong Synergy[7]
This compound + Radiation (RT)ZIP Synergy ScoreModerate Synergy[7]
This compound + TMZ + RTCell Death AssaySignificantly enhanced cell death compared to TMZ+RT alone[3][4][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Use a panel of patient-derived glioblastoma cell lines grown as monolayer cultures.[10] Normal human astrocytes can be used as a control for toxicity assessment.[10]

  • Culture Media: Maintain cells in serum-free media to preserve the characteristics of glioma stem cells.[10]

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: In Vitro Drug and Radiation Treatment
  • Drug Preparation: Prepare stock solutions of this compound and temozolomide in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture media.

  • Treatment Concentrations:

    • This compound: Use a range of concentrations, with a typical effective dose of 1 μM for combination studies.[7][10]

    • Temozolomide: A clinically relevant dose of 35 μM is recommended.[7][10]

  • Radiation: Irradiate cells with a single dose of 2 Gy using a suitable laboratory irradiator.[7][10]

  • Treatment Schedule: Treat cells with this compound, TMZ, and/or radiation according to the experimental design. For combination studies, cells are typically pre-treated with this compound for a specified period before the addition of TMZ and/or radiation.

cluster_workflow In Vitro Experimental Workflow cluster_assays Assessments Start Seed Patient-Derived GBM Cells Treatment Treat with this compound, TMZ, and/or Radiation Start->Treatment Viability Cell Viability (MTT Assay, 7 days) Treatment->Viability Live_Cell Live-Cell Imaging (Confluence, Apoptosis, Cell Death) Treatment->Live_Cell Western Western Blot (ATR Inhibition, DNA Damage) Treatment->Western Gene_Expression Gene Expression Analysis (4 days post-treatment) Treatment->Gene_Expression End Data Analysis & Interpretation Viability->End Live_Cell->End Western->End Gene_Expression->End

A typical in vitro experimental workflow.
Protocol 3: Assessment of Treatment Efficacy

  • Cell Viability Assay (MTT):

    • Seed cells in 96-well plates and treat as described in Protocol 2.

    • After a 7-day incubation, add MTT reagent and incubate for 2-4 hours.[10]

    • Solubilize the formazan crystals and measure absorbance at the appropriate wavelength to determine cell viability.

  • Live-Cell Analysis (Incucyte System):

    • Use an Incucyte S3 Live-Cell Analysis System to monitor cell confluence, apoptosis, and cell death over a 7-day time course.[8][10]

    • This allows for real-time visualization and quantification of treatment effects.

  • Western Blot Analysis:

    • Lyse treated cells at various time points (e.g., 24 and 96 hours) to extract proteins.[8]

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against p-ATR, ATR, γ-H2AX (a marker of DNA damage), and a loading control (e.g., β-actin).[8]

    • Use appropriate secondary antibodies and a detection system to visualize protein bands.

  • Gene Expression Analysis:

    • Extract RNA from treated cells 4 days post-treatment.[10]

    • Perform RNA sequencing or qPCR to analyze changes in gene expression, particularly focusing on pathways related to the cell cycle, DNA damage response, and innate immunity.[6][7][10]

Expected Outcomes and Interpretation

  • Sensitization to Radiation: The combination of this compound and radiation is expected to result in a synergistic reduction in glioblastoma cell viability and an increase in cell death compared to either treatment alone.[7][8][9]

  • Biomarkers of Sensitivity: Glioblastoma cells with an unmethylated MGMT promoter and a higher frequency of mutations in DDR genes may exhibit greater sensitivity to this compound.[3][4][7][9]

  • Mechanism of Action Confirmation: Successful ATR inhibition will be confirmed by a decrease in ATR phosphorylation and an increase in γ-H2AX levels, indicating persistent DNA damage.[8]

  • Immune Response Activation: Gene expression analysis may reveal an upregulation of pro-inflammatory cytokines and pathways related to antigen presentation, suggesting that this compound may induce an anti-tumor immune response.[3][7][10]

Note on In Vivo Studies: While these notes focus on in vitro models, it is important to consider the blood-brain barrier (BBB) penetration of this compound in preclinical animal models. In silico analysis suggests potential BBB permeability, but further in vivo validation is necessary.[7]

References

Live-Cell Imaging to Assess Gartisertib-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gartisertib (VX-803) is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[2][3] By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage, ultimately leading to synthetic lethality and apoptosis, particularly in tumors with existing DNA repair deficiencies.[1][2] This application note provides detailed protocols for assessing this compound-induced apoptosis in real-time using live-cell imaging techniques.

Live-cell imaging offers a significant advantage over endpoint assays by enabling the kinetic analysis of apoptosis, providing valuable insights into the dynamics of drug response.[4] Here, we detail methods for monitoring two key apoptotic events: the activation of executioner caspases-3 and -7, and the externalization of phosphatidylserine (PS) on the cell surface. These protocols are designed for use with automated live-cell imaging platforms and high-content microscopy systems.

Mechanism of Action: this compound-Induced Apoptosis

This compound functions by competitively inhibiting the kinase activity of ATR.[1] This disruption of the DDR pathway prevents the phosphorylation of downstream targets like Checkpoint Kinase 1 (CHK1), abrogating cell cycle checkpoints (primarily at the G2/M phase) and hindering DNA repair.[1][2] The accumulation of unrepaired DNA damage triggers the intrinsic apoptotic pathway, leading to the activation of caspase cascades and eventual cell death.

Gartisertib_Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 ATR Signaling Cascade cluster_2 Cell Cycle and DNA Repair cluster_3 Apoptosis Induction DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest G2/M Checkpoint Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair This compound This compound This compound->ATR inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to DNA_Repair->Apoptosis prevents Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation

Caption: this compound inhibits ATR, leading to apoptosis.

Data Presentation

The following tables summarize the quantitative data on this compound's efficacy in patient-derived glioblastoma cell lines.

Table 1: this compound IC50 Values in Glioblastoma Cell Lines

Cell LineThis compound IC50 (µM)MGMT Promoter Status
Most Sensitive
PB1< 0.1Unmethylated
RN1< 0.1Unmethylated
JK2< 0.1Unmethylated
Moderately Sensitive
SB2b0.56 (Median)Unmethylated
Least Sensitive
HW14.08Methylated
MN1> 2.5Methylated
Control
Human Astrocytes7.22N/A

Data synthesized from studies on patient-derived glioblastoma cell lines.[2][5]

Table 2: Time-Dependent Increase in Apoptosis in Glioblastoma Cell Lines Treated with this compound (1 µM)

Time (Hours)Normalized Apoptosis (% of Control)
245%
4815%
7225%
9640%

Values are representative of the trend observed in sensitive glioblastoma cell lines and are synthesized from graphical data.[6]

Experimental Protocols

The following are detailed protocols for live-cell imaging of this compound-induced apoptosis.

Protocol 1: Real-Time Caspase-3/7 Activity Assay

This protocol utilizes a fluorogenic substrate for activated caspase-3 and -7, which upon cleavage, releases a DNA-binding dye that stains the nucleus of apoptotic cells.

Materials:

  • Live-cell imaging system with environmental control (e.g., Incucyte® S3)

  • This compound

  • Cell line of interest (e.g., patient-derived glioblastoma cells)

  • Culture medium appropriate for the cell line

  • 96-well black, clear-bottom tissue culture plates

  • Caspase-3/7 Green Reagent (or similar fluorogenic substrate)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 4,000 cells/well in 100 µL of culture medium.[6]

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Reagent and Treatment Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the Caspase-3/7 Green Reagent in culture medium to the recommended working concentration (e.g., 1:1000 dilution for a final concentration of 5 µM).[7]

    • Prepare serial dilutions of this compound in the Caspase-3/7-containing medium at 2x the final desired concentration. Include a vehicle control (DMSO).

  • Treatment and Imaging:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound/Caspase-3/7 mixture to the appropriate wells.

    • Place the plate inside the live-cell imaging system.

    • Allow the plate to equilibrate to 37°C for 30 minutes before the first scan.[7]

    • Acquire phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment (e.g., 96 hours).[7]

  • Data Analysis:

    • Use the integrated software of the imaging system to quantify the number of green fluorescent (apoptotic) cells per image over time.

    • Normalize the apoptotic cell count to the total cell number (confluence) to account for proliferation effects.[6]

    • Plot the normalized apoptosis percentage against time for each this compound concentration.

Protocol 2: Real-Time Phosphatidylserine (PS) Externalization Assay

This protocol uses a fluorescently labeled Annexin V to detect the externalization of PS, an early hallmark of apoptosis.

Materials:

  • High-content imaging system with environmental control

  • This compound

  • Cell line of interest

  • Culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescently labeled Annexin V (e.g., Annexin V-FITC)

  • Annexin V Binding Buffer

  • A cell-impermeant nuclear stain for dead cells (e.g., Propidium Iodide or a similar red dye)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Reagent and Treatment Preparation:

    • Prepare this compound dilutions at 2x the final concentration in culture medium.

    • Prepare a 2x solution of fluorescently labeled Annexin V and the dead-cell stain in Annexin V Binding Buffer.

  • Treatment and Imaging:

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Add 100 µL of the Annexin V/dead-cell stain mixture to each well.

    • Place the plate in the high-content imaging system.

    • Set the imaging parameters to acquire phase-contrast, green (Annexin V), and red (dead-cell stain) fluorescence images every 2-3 hours.

  • Data Analysis:

    • Use the analysis software to segment and count the number of cells positive for Annexin V (early apoptotic), positive for the dead-cell stain (late apoptotic/necrotic), and double-positive cells.

    • Calculate the percentage of apoptotic cells (Annexin V positive, dead-cell stain negative) at each time point for each condition.

    • Plot the percentage of apoptotic cells over time.

Experimental Workflow and Logical Relationships

Gartisertib_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Staining cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Overnight_Incubation Incubate Overnight Seed_Cells->Overnight_Incubation Add_Treatment Add this compound and Reagents to Cells Overnight_Incubation->Add_Treatment Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Add_Treatment Prepare_Reagents Prepare Apoptosis Reagents (Caspase-3/7 or Annexin V) Prepare_Reagents->Add_Treatment Place_in_Imager Place Plate in Live-Cell Imager Add_Treatment->Place_in_Imager Acquire_Images Acquire Phase and Fluorescent Images (Every 2-3 hours) Place_in_Imager->Acquire_Images Quantify_Apoptosis Quantify Apoptotic Cells Over Time Acquire_Images->Quantify_Apoptosis Normalize_Data Normalize to Cell Confluence Quantify_Apoptosis->Normalize_Data Generate_Curves Generate Time-Course Curves and IC50 Values Normalize_Data->Generate_Curves

Caption: Workflow for assessing this compound-induced apoptosis.

References

Troubleshooting & Optimization

Gartisertib solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of gartisertib. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that for many organic compounds, solubility can be enhanced with techniques such as ultrasonication and gentle warming.

SolventConcentrationMethod/Notes
DMSO (Dimethyl Sulfoxide) ≥ 10 mg/mL-
25 mg/mL (46.16 mM)Requires ultrasonication. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
In vivo Formulation 1 ≥ 2.08 mg/mL (3.84 mM)10% DMSO >> 90% (20% SBE-β-CD in saline). Results in a clear solution.[1]
In vivo Formulation 2 2.08 mg/mL (3.84 mM)10% DMSO >> 90% corn oil. Results in a suspended solution; requires ultrasonication.[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO (for in vitro use)

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous solutions such as cell culture media for experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: In a sterile environment, weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 15-30 minutes. The water in the sonicator should be at room temperature.

  • Visual Inspection: After sonication, visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Repeat if Necessary: If undissolved particles remain, repeat the vortexing and sonication steps. Gentle warming (up to 37°C) can also be applied, but be cautious as excessive heat may degrade the compound.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guides and FAQs

This section addresses common questions and issues that may arise when working with this compound.

Q1: I've added DMSO to my this compound powder, but it's not dissolving completely, even after vortexing. What should I do?

A1: Complete dissolution of this compound in DMSO at high concentrations often requires additional energy. After initial vortexing, it is highly recommended to sonicate the solution in a water bath for at least 15-30 minutes.[1] If crystals are still visible, you can try gentle warming of the solution (e.g., in a 37°C water bath) in combination with further vortexing or sonication.[2] Also, ensure you are using high-quality, anhydrous DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.[3][4]

Q2: My this compound stock solution in DMSO was clear, but a precipitate formed when I diluted it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue with compounds that are highly soluble in organic solvents but have poor aqueous solubility. Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, vortexing or pipetting to mix, and then add this intermediate dilution to the final volume.[5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5] For sensitive or primary cells, a final DMSO concentration of 0.1% or lower is recommended.

  • Rapid Mixing: When adding the this compound stock solution to the aqueous medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.

Q3: What is the recommended storage condition for this compound powder and its stock solutions?

A3:

  • Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4]

  • DMSO Stock Solutions: Aliquoted stock solutions in DMSO are stable for up to 2 years when stored at -80°C and for up to 1 year when stored at -20°C.[1] It is recommended to avoid repeated freeze-thaw cycles.[1]

Q4: Can I prepare a stock solution of this compound in water or ethanol?

Visualizations

Experimental Workflow for this compound Solution Preparation

Gartisertib_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (15-30 min) vortex->sonicate check_dissolution Visually Inspect for Complete Dissolution sonicate->check_dissolution check_dissolution->vortex No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Medium (e.g., Cell Culture Media) thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Logic for this compound Solubility Issues

Gartisertib_Troubleshooting cluster_stock Issue with Stock Solution (in DMSO) cluster_working Precipitation in Aqueous Medium start Solubility Issue Encountered check_dmso Using Anhydrous DMSO? start->check_dmso check_dmso_conc Final DMSO% < 0.5%? start->check_dmso_conc sonicate Sonicate for 15-30 min check_dmso->sonicate Yes warm Gentle Warming (37°C) sonicate->warm dissolved_stock Solution Clear warm->dissolved_stock stepwise_dilution Use Stepwise Dilution check_dmso_conc->stepwise_dilution Yes rapid_mixing Ensure Rapid Mixing stepwise_dilution->rapid_mixing dissolved_working Solution Clear rapid_mixing->dissolved_working

Caption: Troubleshooting logic for this compound solubility problems.

ATR Signaling Pathway and this compound Inhibition

ATR_Signaling_Pathway cluster_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors dna_damage DNA Damage (e.g., ssDNA, stalled forks) rpa RPA dna_damage->rpa atr ATR atrip ATRIP atr->atrip chk1 CHK1 atr->chk1 Phosphorylation rpa->atrip rad911 9-1-1 Complex rpa->rad911 topbp1 TopBP1 rad911->topbp1 topbp1->atr Activation cell_cycle_arrest Cell Cycle Arrest (G2/M Checkpoint) chk1->cell_cycle_arrest dna_repair DNA Repair chk1->dna_repair fork_stabilization Replication Fork Stabilization chk1->fork_stabilization This compound This compound This compound->atr

Caption: this compound inhibits the ATR signaling pathway.

References

Optimizing Gartisertib Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gartisertib concentration for accurate IC50 determination. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as VX-803 or M4344) is a potent and selective, orally active inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-strand DNA breaks and replication stress.[2][3] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the disruption of cell cycle checkpoints.[1] This forces cells with DNA damage to proceed through the cell cycle, ultimately resulting in mitotic catastrophe and cell death, a concept known as synthetic lethality, particularly in tumors with existing DNA repair deficiencies.[2]

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value of this compound can vary significantly depending on the cell line and the specific assay conditions. For instance, in a panel of 12 patient-derived glioblastoma cell lines, the median IC50 was determined to be 0.56 µM, with values ranging from highly sensitive to more resistant lines.[4][5] In contrast, a normal human astrocyte cell line showed a much higher IC50 of 7.22 µM, suggesting a degree of selectivity for cancer cells.[4][6]

Q3: What concentration range of this compound should I use for my initial IC50 experiments?

A3: Based on published data, a sensible starting point for a dose-response curve would be to use a wide range of concentrations spanning several orders of magnitude. A common approach is to perform serial dilutions. For this compound, a range from low nanomolar (e.g., 0.01 µM) to low micromolar (e.g., 10 µM or higher) is advisable to capture the full sigmoidal dose-response curve.[4][5] For example, studies have used concentrations ranging from 0.039 µM to over 2.5 µM.[4][5]

Troubleshooting Guide

Q4: I am not observing a complete (100%) inhibition of cell viability at the highest concentrations of this compound. What could be the reason?

A4: This is a common observation in in-vitro kinase inhibition assays and can be attributed to several factors:

  • Assay Limitations : The specific assay being used (e.g., MTT, CellTiter-Glo) might have a baseline signal that does not reach zero even with complete enzyme inhibition.

  • Cellular Heterogeneity : The cell population may not be uniformly sensitive to the inhibitor. A sub-population of cells might be resistant.

  • Solubility Issues : At very high concentrations, this compound may precipitate out of the culture medium, leading to an effective concentration that is lower than the intended concentration. Always ensure the drug is fully dissolved in your stock solution (typically DMSO) and diluted appropriately in the final assay medium.

  • Off-Target Effects : At high concentrations, off-target effects could paradoxically promote survival signals.

  • Incomplete Inhibition of Target : It's possible that even at high concentrations, a small fraction of the target enzyme (ATR) remains active.

Q5: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A5: Inconsistency in IC50 values is a frequent challenge. Key factors to control for include:

  • Cell Passage Number and Health : Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Seeding Density : The initial number of cells seeded per well can significantly impact the final readout. Use a consistent seeding density for all experiments.

  • Reagent Variability : Use the same batches of reagents (e.g., media, serum, this compound) whenever possible. If a new batch is introduced, it is good practice to re-validate.

  • Incubation Time : The duration of drug exposure can affect the IC50 value. A consistent incubation time (e.g., 72 hours) should be maintained.

  • ATP Concentration (for biochemical assays) : In cell-free kinase assays, the concentration of ATP can significantly influence the apparent IC50 of ATP-competitive inhibitors like this compound.[7][8]

Q6: How can I improve the accuracy and reproducibility of my this compound IC50 determination?

A6: To enhance the quality of your IC50 data:

  • Perform a Cell Titration Assay : Before your main experiment, determine the optimal cell seeding density that ensures logarithmic growth throughout the assay period.

  • Use a Positive Control : Include a compound with a known and well-characterized IC50 for your cell line to validate your assay setup.

  • Run Replicates : Use technical triplicates for each concentration and perform the experiment on at least three independent occasions (biological replicates).

  • Normalize Data Correctly : Normalize your data to the vehicle control (e.g., DMSO) as 100% viability and a "no cell" or "maximum inhibition" control as 0% viability.

  • Use a Four-Parameter Logistic (4PL) Curve Fit : This is the standard method for fitting dose-response data and will provide a more accurate IC50 value.

Data Presentation

Table 1: Reported IC50 Values for this compound in Glioblastoma Cell Lines

Cell Line CharacteristicsMedian IC50 (µM)Mean IC50 (µM)Notes
All 12 Glioblastoma Lines0.56-Data from a study on patient-derived glioblastoma cell lines.[4]
MGMT Promoter Unmethylated-0.47These cell lines showed greater sensitivity to this compound.[4]
MGMT Promoter Methylated-1.68These cell lines were generally less sensitive to this compound.[4]
Normal Human Astrocytes7.22-Demonstrates potential for cancer cell selectivity.[4][6]

Experimental Protocols

Protocol for IC50 Determination using MTT Assay

This protocol is a generalized procedure and may require optimization for specific cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 490-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine the appropriate seeding density to ensure cells are approximately 70-80% confluent at the end of the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical 2-fold or 3-fold dilution series across a range of 0.01 µM to 10 µM is recommended.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no cell" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.[9]

    • Incubate for another 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[9]

    • Subtract the average absorbance of the "no cell" control from all other values.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC50 value.

Visualizations

Gartisertib_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome DNA_Damage Single-Strand Breaks Replication Fork Stalling ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Chk1->DNA_Repair promotes Mitotic_Catastrophe Mitotic Catastrophe Cell_Cycle_Arrest->Mitotic_Catastrophe prevents DNA_Repair->Mitotic_Catastrophe prevents Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis This compound This compound This compound->ATR inhibits

Caption: this compound inhibits the ATR kinase, disrupting the DNA damage response pathway.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Prepare_Dilutions 2. Prepare this compound Serial Dilutions Add_Drug 3. Add Drug Dilutions to Cells Prepare_Dilutions->Add_Drug Incubate 4. Incubate for 72 hours Add_Drug->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve_Formazan 7. Dissolve Formazan in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance 8. Read Absorbance Dissolve_Formazan->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 11. Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

References

Gartisertib stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Gartisertib. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The storage conditions for this compound in solution depend on the temperature. For optimal stability, it is recommended to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Some suppliers recommend shorter durations of 6 months at -80°C and 1 month at -20°C.[1] For short-term storage for ongoing experiments, a 10 mM solution in DMSO can be kept at 2–8°C.[3][4][5]

Q3: Why is it important to aliquot this compound stock solutions?

A3: Aliquoting stock solutions into smaller, single-use volumes is crucial to prevent degradation that can be caused by repeated freeze-thaw cycles.[2] This ensures that the compound's integrity is maintained for the duration of its recommended shelf life.

Q4: What should I do if I observe precipitation in my this compound solution?

A4: If you observe precipitation or phase separation during the preparation of your this compound solution, you can gently heat the solution and/or use sonication to aid in its dissolution.[2]

This compound Storage Conditions Summary

For easy reference, the following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Storage of Solid this compound

TemperatureDuration
-20°C3 years[1]
4°C2 years[1]

Table 2: Storage of this compound in Solvent

TemperatureDuration
-80°C2 years[2] or 6 months[1]
-20°C1 year[2] or 1 month[1]
2-8°C (in DMSO)Short-term (duration not specified)[3][4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

Issue 1: Inconsistent Experimental Results

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and for the appropriate duration, as outlined in the tables above.

    • Check for Freeze-Thaw Cycles: Determine if the stock solution has been subjected to multiple freeze-thaw cycles.

    • Prepare Fresh Solution: If improper storage or handling is suspected, prepare a fresh stock solution from solid this compound.

    • Confirm Concentration: Use a reliable method, such as UV-Vis spectrophotometry, to verify the concentration of the newly prepared solution.

Issue 2: Difficulty Dissolving this compound

  • Possible Cause: The solvent or concentration may not be optimal.

  • Troubleshooting Steps:

    • Consult Solubility Data: Refer to the supplier's datasheet for solubility information in various solvents. This compound is soluble in DMSO.[1][6]

    • Aid Dissolution: As mentioned in the FAQs, gentle heating and/or sonication can be used to help dissolve the compound.[2] Be cautious not to overheat the solution, as this may cause degradation.

    • Use a Co-solvent: For in vivo studies, formulations with co-solvents such as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil have been reported.[2]

Experimental Protocols

While specific, detailed experimental protocols for stability-indicating assays of this compound are not publicly available, a general approach to assess the stability of a research compound would involve the following methodology.

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Preparation of Standards: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO). From this stock, create a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Time-Zero Samples: Prepare fresh solutions of this compound at the desired experimental concentration.

    • Stability Samples: Aliquot the this compound solution and store it under the conditions being tested (e.g., different temperatures, light exposure).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the standards and stability samples by HPLC.

    • A typical HPLC method would use a C18 column with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection would be performed using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Determine the concentration of this compound remaining in the stability samples at each time point by comparing their peak areas to the calibration curve.

    • The appearance of new peaks would indicate the formation of degradation products.

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway where this compound acts as an inhibitor and a general workflow for troubleshooting stability issues.

Gartisertib_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylates This compound This compound This compound->ATR Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair

This compound inhibits the ATR kinase in the DNA damage response pathway.

Gartisertib_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp & Duration) start->check_storage check_freeze_thaw Check for Repeated Freeze-Thaw Cycles check_storage->check_freeze_thaw Correct improper_storage Improper Storage Identified check_storage->improper_storage Incorrect prepare_fresh Prepare Fresh Stock Solution check_freeze_thaw->prepare_fresh Yes verify_concentration Verify Concentration (e.g., UV-Vis) check_freeze_thaw->verify_concentration No prepare_fresh->verify_concentration continue_experiment Continue Experiment verify_concentration->continue_experiment improper_storage->prepare_fresh multiple_cycles Multiple Freeze-Thaw Cycles Identified

Workflow for troubleshooting inconsistent results with this compound.

References

Troubleshooting inconsistent results in Gartisertib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving Gartisertib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (formerly VX-803 or M4344) is a potent and selective, ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[2][3] By inhibiting ATR, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[2][4] This ultimately results in the accumulation of DNA damage and leads to cell death, particularly in cancer cells that are often more reliant on the DDR pathway for survival.[3]

Q2: In which cancer models has this compound shown activity?

This compound has demonstrated potent activity in various cancer models, most notably in patient-derived glioblastoma cell lines.[2][5][6] Studies have shown that it can reduce cell viability as a single agent and synergizes with standard treatments like temozolomide (TMZ) and radiation.[2][7] Its effectiveness has been linked to the presence of DDR mutations and higher expression of genes in the G2 cell cycle pathway.[2][6] this compound has also shown antitumor activity in tumor models with alternative lengthening of telomeres (ALT) and in combination with PARP inhibitors in triple-negative breast cancer xenograft models.[1]

Q3: What are the key parameters for this compound's potency?

The potency of this compound has been characterized by several key parameters:

ParameterValueContext
Ki <150 pMATP-competitive inhibition of ATR kinase.[1]
IC50 (Chk1 phosphorylation) 8 nMInhibition of ATR-driven phosphorylation of its downstream target, Chk1.[1]
Median IC50 (Glioblastoma cell lines) 0.56 µMReduction of cell viability in a panel of 12 patient-derived glioblastoma cell lines.[8][9]
IC50 (Human astrocytes) 7.22 µMIndicates lower potential toxicity to normal human brain cells compared to glioblastoma cells.[8][9]

Q4: Why was the clinical development of this compound discontinued?

The phase I clinical trial of this compound was terminated due to unexpected liver toxicity, specifically increased blood bilirubin levels, which prevented further dose escalation.[10] While generally well-tolerated at lower doses, this toxicity limited the potential for achieving higher, more therapeutically active concentrations in patients.[10]

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays

Possible Cause 1: Inconsistent Cell Health and Density

  • Recommendation: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density across all plates and experiments, as confluency can significantly impact drug response.

Possible Cause 2: Edge Effects in Multi-well Plates

  • Recommendation: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media instead. Ensure proper humidification in the incubator.

Possible Cause 3: Inaccurate Drug Concentration

  • Recommendation: this compound is typically dissolved in DMSO. Prepare fresh serial dilutions for each experiment from a concentrated stock solution. Ensure thorough mixing at each dilution step. Perform a dose-response curve to confirm the expected IC50 range for your specific cell line.

Possible Cause 4: Assay-Specific Artifacts

  • Recommendation: Be aware of the limitations of your chosen viability assay. For example, MTT and WST assays rely on metabolic activity, which can be influenced by factors other than cell death. Consider using a secondary assay that measures a different endpoint, such as membrane integrity (e.g., LDH release or trypan blue exclusion) or apoptosis (e.g., caspase activity or Annexin V staining), to confirm your results.

Issue 2: Inconsistent Results in Western Blotting for DDR Pathway Proteins

Possible Cause 1: Suboptimal Cell Lysis and Protein Extraction

  • Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins like Chk1. Ensure complete cell lysis by sonication or mechanical disruption, especially for adherent cells.

Possible Cause 2: Timing of Sample Collection

  • Recommendation: The phosphorylation of ATR targets like Chk1 is a dynamic process. Perform a time-course experiment to determine the optimal time point for observing the desired changes in protein phosphorylation after this compound treatment, both alone and in combination with DNA-damaging agents.

Possible Cause 3: Antibody Specificity and Validation

  • Recommendation: Use antibodies that have been validated for the specific application (e.g., western blotting) and species. Always include appropriate positive and negative controls. For phospho-specific antibodies, it is crucial to also probe for the total protein to assess changes in overall protein levels.

Issue 3: Discrepancy Between In Vitro and In Vivo Results

Possible Cause 1: Off-Target Effects

  • Recommendation: While this compound is a selective ATR inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations.[11] It is important to use the lowest effective concentration and to validate key findings using complementary approaches, such as genetic knockdown of ATR.

Possible Cause 2: Differences in Drug Metabolism and Bioavailability

  • Recommendation: The in vivo efficacy of a compound is influenced by its pharmacokinetic and pharmacodynamic properties. The discontinued clinical trial for this compound highlighted issues with toxicity that could be related to its metabolism.[10] While challenging to address in a standard research lab, being aware of these potential complexities is important when interpreting in vivo data.

Possible Cause 3: Tumor Microenvironment

  • Recommendation: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence drug response.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or other compounds like TMZ) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Chk1
  • Cell Treatment and Lysis: Treat cells with this compound +/- a DNA-damaging agent for the optimized time period. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal.

Visualizations

Gartisertib_Signaling_Pathway cluster_downstream Downstream Effects cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., TMZ, Radiation) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylates Apoptosis Apoptosis This compound This compound This compound->ATR pChk1 p-Chk1 (Active) Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair DNA Repair pChk1->Cell_Cycle_Arrest pChk1->DNA_Repair

Caption: this compound inhibits the ATR kinase, preventing the phosphorylation of Chk1 and subsequent cell cycle arrest and DNA repair, ultimately leading to apoptosis.

Experimental_Workflow Start Start: Healthy Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment This compound Treatment (Dose-response / Time-course) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Viability Cell Viability Assay (e.g., MTT) Endpoint_Assay->Viability Cytotoxicity? Western Western Blot (e.g., for p-Chk1) Endpoint_Assay->Western Pathway Inhibition? Analysis Data Analysis (IC50 / Protein Quantification) Viability->Analysis Western->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the effect of this compound on cell viability and target pathway inhibition.

Troubleshooting_Logic Start Inconsistent Results? Assay_Type What type of assay? Start->Assay_Type Viability Cell Viability Assay_Type->Viability Viability Western Western Blot Assay_Type->Western Western Check_Cells Check Cell Health, Density, and Passage Number Viability->Check_Cells Check_Lysis Optimize Lysis Buffer (include inhibitors) Western->Check_Lysis Check_Reagents Verify Drug Concentration and Reagent Quality Check_Cells->Check_Reagents Check_Protocol Review Assay Protocol (e.g., incubation times, edge effects) Check_Reagents->Check_Protocol Check_Antibody Validate Antibody (positive/negative controls) Check_Lysis->Check_Antibody Check_Loading Check Loading Controls and Total Protein Check_Antibody->Check_Loading

Caption: A decision tree to guide troubleshooting for inconsistent results in this compound experiments.

References

Potential off-target effects of Gartisertib in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gartisertib (also known as VX-803 or M4344) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical sensor of single-stranded DNA (ssDNA) that becomes exposed during replication stress.[3] Upon activation, ATR phosphorylates downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[4][5] this compound inhibits this ATR-driven phosphorylation of Chk1, thereby abrogating the DNA damage response, leading to mitotic catastrophe and cell death in cancer cells experiencing replication stress.[3][6]

Q2: What is the reported potency of this compound against its primary target, ATR?

This compound is a highly potent inhibitor of ATR with a Ki of <150 pM and an IC50 of 8 nM for the inhibition of ATR-driven Chk1 phosphorylation in cellular assays.[1][2][7]

Q3: Is this compound selective for ATR kinase?

Q4: What are the known major off-target effects of this compound observed in clinical studies?

The primary off-target effect of this compound observed in clinical trials was liver toxicity, specifically an increase in blood bilirubin levels (hyperbilirubinemia).[9] This was found to be caused by the inhibition of the UGT1A1 enzyme by this compound and its metabolite, M26.[10] UGT1A1 is responsible for the glucuronidation of bilirubin, a key step in its detoxification and excretion. Inhibition of UGT1A1 leads to an accumulation of unconjugated bilirubin in the blood. This adverse effect was significant enough to lead to the discontinuation of this compound's clinical development.[9]

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Reduced Viability at Low this compound Concentrations

Potential Cause Troubleshooting Steps
Highly sensitive cell line: Certain cancer cell lines, particularly those with underlying DNA damage response (DDR) defects or high levels of replication stress, can be exquisitely sensitive to ATR inhibition.[7][11]
Off-target toxicity: While this compound is highly selective, off-target effects cannot be entirely ruled out, especially at higher concentrations or in specific cellular contexts.
Experimental artifact: Issues with cell culture conditions, reagent quality, or assay methodology can lead to inaccurate viability readings.

Issue 2: Discrepancy between Biochemical and Cellular Assay Results

Potential Cause Troubleshooting Steps
Cellular permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than in a biochemical assay.
Drug efflux pumps: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.
Protein binding: This compound may bind to intracellular proteins, reducing its free concentration available to inhibit ATR.
Metabolism of this compound: The cell line may metabolize this compound into less active or inactive forms.

Issue 3: Observing Hyperbilirubinemia-related Effects in in vitro Models (e.g., liver organoids)

Potential Cause Troubleshooting Steps
UGT1A1 Inhibition: This is the most likely cause based on clinical data. This compound and its metabolites can directly inhibit the UGT1A1 enzyme.[10]
Other hepatotoxic mechanisms: While UGT1A1 inhibition is the primary known mechanism, other off-target effects contributing to liver cell stress cannot be completely excluded without further investigation.

Quantitative Data Summary

Parameter Value Target/System Reference
Ki <150 pMATR Kinase[1][2][7]
IC50 8 nMATR-driven Chk1 phosphorylation[1][2][7]
Kinase Selectivity >100-fold selectivity308 out of 312 kinases[7][8]

Experimental Protocols

Protocol 1: General Workflow for Investigating Off-Target Kinase Effects

This protocol outlines a general approach to identify potential off-target kinase activity of an inhibitor like this compound.

1. In Vitro Kinase Panel Screening:

  • Submit this compound to a commercial service for screening against a broad panel of recombinant kinases (e.g., >300 kinases).
  • Perform the initial screen at a fixed concentration (e.g., 1 µM) to identify potential hits.
  • For any identified off-target hits, perform follow-up dose-response assays to determine the IC50 value.

2. Cellular Target Engagement Assay:

  • Utilize a technology like the NanoBRET™ Target Engagement Assay to confirm if this compound binds to the putative off-target kinase within intact cells.
  • This assay measures the competitive displacement of a fluorescent tracer from the target kinase by the inhibitor.

3. Downstream Signaling Pathway Analysis (Western Blotting):

  • Based on the identified off-target kinase, investigate the phosphorylation status of its known downstream substrates in cells treated with this compound.
  • a. Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations for a specified time.
  • b. Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
  • c. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
  • d. Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the substrate of the off-target kinase. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

4. Phenotypic Assays:

  • Design cellular assays to assess the functional consequences of inhibiting the off-target kinase. The nature of the assay will depend on the known biological role of the off-target kinase (e.g., cell proliferation, migration, apoptosis).

Protocol 2: UGT1A1 Inhibition Assay in Human Liver Microsomes

This protocol is designed to specifically measure the inhibitory potential of this compound on UGT1A1 activity.

1. Reagents and Materials:

  • Human liver microsomes (HLMs)
  • This compound (and its metabolite M26, if available)
  • UGT1A1 probe substrate (e.g., Estradiol, Bilirubin)
  • UDP-glucuronic acid (UDPGA)
  • Alamethicin
  • Potassium phosphate buffer (pH 7.4)
  • Acetonitrile
  • LC-MS/MS system

2. Assay Procedure:

  • a. Microsome Preparation: Thaw HLMs on ice. Prepare a stock solution of HLMs in potassium phosphate buffer.
  • b. Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLMs, alamethicin (to permeabilize the microsomal membrane), and the UGT1A1 probe substrate in potassium phosphate buffer.
  • c. Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the incubation mixture. Pre-incubate for 5-10 minutes at 37°C.
  • d. Reaction Initiation: Start the reaction by adding a pre-warmed solution of UDPGA.
  • e. Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
  • f. Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
  • g. Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

3. LC-MS/MS Analysis:

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the glucuronidated metabolite of the probe substrate.

4. Data Analysis:

  • Calculate the rate of metabolite formation at each this compound concentration.
  • Plot the percentage of UGT1A1 activity remaining versus the this compound concentration.
  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

ATR_Signaling_Pathway DNA_Damage Replication Stress (e.g., ssDNA) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Mitotic Catastrophe / Apoptosis ATR->Apoptosis This compound This compound This compound->ATR inhibits pChk1 p-Chk1 Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Off_Target_Workflow Start Start: Suspected Off-Target Effect Kinase_Screen In Vitro Kinase Panel Screen Start->Kinase_Screen Hit_Identified Off-Target Hit Identified? Kinase_Screen->Hit_Identified No_Hit No Significant Hits. Consider other mechanisms. Hit_Identified->No_Hit No Cellular_Engagement Cellular Target Engagement Assay (e.g., NanoBRET) Hit_Identified->Cellular_Engagement Yes Engagement_Confirmed Target Engagement in Cells? Cellular_Engagement->Engagement_Confirmed No_Engagement No Cellular Engagement. Re-evaluate in vitro hit. Engagement_Confirmed->No_Engagement No Downstream_Analysis Downstream Pathway Analysis (Western Blot for p-Substrate) Engagement_Confirmed->Downstream_Analysis Yes Pathway_Modulation Pathway Modulated? Downstream_Analysis->Pathway_Modulation No_Modulation Pathway Not Modulated. Investigate alternative substrates. Pathway_Modulation->No_Modulation No Phenotypic_Assay Phenotypic Assay (Functional consequence) Pathway_Modulation->Phenotypic_Assay Yes End End: Off-Target Effect Confirmed Phenotypic_Assay->End UGT1A1_Inhibition Bilirubin Unconjugated Bilirubin (toxic) UGT1A1 UGT1A1 Enzyme Bilirubin->UGT1A1 substrate Hyperbilirubinemia Hyperbilirubinemia (Jaundice) Bilirubin->Hyperbilirubinemia Conjugated_Bilirubin Conjugated Bilirubin (water-soluble, excretable) UGT1A1->Conjugated_Bilirubin glucuronidation This compound This compound / M26 This compound->UGT1A1 inhibits Excretion Biliary/Renal Excretion Conjugated_Bilirubin->Excretion

References

Gartisertib Synergy Score Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting Gartisertib synergy scores from combination drug studies. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as M4344 or VX-803) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[2] By inhibiting ATR, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[3] This can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death, a process known as synthetic lethality, particularly in tumors with existing defects in other DNA repair pathways.[1][4]

Q2: Why is this compound being investigated in combination with other drugs?

The rationale for combining this compound with other anticancer agents, particularly DNA-damaging drugs, is to enhance their therapeutic efficacy.[4] Many traditional chemotherapies and radiotherapies induce DNA damage. Cancer cells can often repair this damage through pathways like the one initiated by ATR, leading to treatment resistance. By inhibiting ATR with this compound, the cancer cells' ability to repair the damage inflicted by another drug is compromised, leading to a synergistic antitumor effect.[4][5]

Troubleshooting Guides

Issue 1: I am seeing conflicting synergy scores for the same drug combination when using different calculation models (e.g., ZIP vs. Loewe). How do I interpret this?

It is not uncommon to observe different synergy scores for the same dataset when using various models because they are based on different assumptions of non-interaction.[6][7]

  • Highest Single Agent (HSA): Defines the expected effect as the highest effect of either individual drug. Synergy is any effect greater than this. This is the least stringent model.

  • Bliss Independence: Assumes the two drugs act independently. The expected combined effect is calculated based on the probabilities of each drug having an effect.

  • Loewe Additivity: Assumes the two drugs have the same mechanism of action and that one drug can be replaced by a certain amount of the other without changing the overall effect.

  • Zero Interaction Potency (ZIP): A more recent model that combines aspects of the Loewe and Bliss models. It assumes that two non-interacting drugs will not affect each other's dose-response curves.[8]

Troubleshooting Steps:

  • Understand the assumptions of each model: Choose a model that best fits the known mechanisms of the drugs being tested. For example, the Loewe model is more appropriate for drugs with similar mechanisms, while the Bliss model is suited for drugs with independent actions.[9]

  • Report results from multiple models: This provides a more comprehensive and transparent view of the drug interaction.[10]

  • Use a consensus scoring method: Some software, like SynergyFinder 3.0, offer a consensus score that integrates multiple models to provide a more robust interpretation.[7]

  • Focus on the magnitude and consistency of the synergy: A strong synergistic signal that is consistent across multiple models provides greater confidence than a borderline score from a single model.

  • Examine the entire dose-response landscape: Instead of relying on a single synergy score, visualize the synergy across all concentration combinations. This can reveal specific dose ranges where synergy is most potent.[8]

Issue 2: My synergy experiment results are not reproducible. What are the common pitfalls?

Lack of reproducibility can stem from several factors in the experimental design and execution.

Common Pitfalls and Solutions:

PitfallSolution
Inappropriate Dose Range Selection The dose ranges for each drug should be centered around their individual IC50 values to capture the full dynamic range of the dose-response curve.[11]
Cell Seeding Density Ensure an optimal cell density that allows for exponential growth throughout the duration of the assay. Both too few and too many cells can lead to inaccurate viability measurements.[12]
Assay Duration The incubation time should be sufficient for the drugs to exert their effects. A common duration is 72 hours, but this may need to be optimized for different cell lines and drugs.[12]
Data Normalization Improper normalization to positive (no drug) and negative (no cells) controls can skew the results. Ensure accurate background subtraction and normalization to percent inhibition.[13]
Outlier Data Points Measurement errors can lead to outliers that significantly impact synergy calculations. Some analysis software can help identify and flag potential outliers.[7]
Ignoring Drug Half-life In longer assays, the concentration of the drugs may decrease over time. Consider this when designing the experiment and interpreting the results.

This compound Synergy Data

The following tables summarize publicly available data on the synergistic effects of this compound with other anti-cancer agents.

Table 1: this compound in Combination with Temozolomide (TMZ) and Radiation (RT) in Glioblastoma Cell Lines [14][15]

CombinationSynergy ModelAverage Synergy ScoreInterpretation
This compound + TMZZIP>10Likely Synergistic
This compound + RTZIP>0, <10Possibly Synergistic
This compound + TMZ + RTZIP>10Likely Synergistic
TMZ + RTZIP~0Additive

Synergy scores are based on the ZIP model, where a score > 10 is considered likely synergistic, >0 and <10 is possibly synergistic, and scores around 0 are considered additive.[16]

Table 2: Preclinical Synergy of ATR Inhibitors (including this compound) with Other Drug Classes

Drug ClassCombination Partner ExampleEvidence of SynergyReference
PARP InhibitorsOlaparib, TalazoparibPreclinical studies show that ATR inhibitors can re-sensitize PARP inhibitor-resistant cells and lead to durable responses in xenograft models.[17][18] Clinical trials are ongoing.[19]
Topoisomerase I InhibitorsTopotecan, IrinotecanThis compound has been shown to significantly synergize with topotecan and irinotecan in patient-derived organoids and xenograft models.[20] A phase I trial of another ATR inhibitor with topotecan showed promising activity.[21]

Experimental Protocols

Checkerboard (Matrix) Assay for Synergy Determination

This is a common in vitro method to assess the interaction between two drugs over a range of concentrations.

  • Single-agent dose-response: First, determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually. This is crucial for selecting the appropriate concentration range for the combination study.[11]

  • Plate setup: A 96-well or 384-well plate is typically used. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis. The wells will therefore contain a matrix of different concentration combinations of the two drugs.[22]

  • Cell seeding: Seed the cells at a predetermined optimal density into each well of the plate.[23]

  • Incubation: Incubate the plate for a period that allows for drug effect, typically 72 hours.

  • Viability assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Data analysis: Normalize the data to controls and use software like SynergyFinder or CompuSyn to calculate synergy scores based on models like ZIP or Chou-Talalay (Combination Index).[23][24]

Signaling Pathways and Logical Diagrams

ATR Signaling Pathway in DNA Damage Response

This compound targets the ATR kinase, a key regulator of the cell's response to DNA damage. The diagram below illustrates the simplified ATR signaling pathway.

ATR_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis failure leads to DNA Repair->DNA Damage resolves

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Synergy Analysis

The following diagram outlines the typical workflow for a drug combination synergy experiment.

Synergy_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_interp Interpretation A 1. Single-agent dose-response assays B 2. Checkerboard assay (drug combination matrix) A->B C 3. Cell viability measurement B->C D 4. Data normalization (% inhibition) C->D E 5. Synergy score calculation (e.g., ZIP, Loewe, Bliss, HSA) D->E F 6. Visualization (2D/3D synergy maps) E->F G 7. Interpretation of synergy scores (Synergistic, Additive, Antagonistic) F->G Synergy_Models ZIP ZIP (Zero Interaction Potency) Loewe Loewe Additivity (Same Mechanism) ZIP->Loewe incorporates Bliss Bliss Independence (Independent Action) ZIP->Bliss incorporates HSA HSA (Highest Single Agent) Loewe->HSA more stringent than Bliss->HSA more stringent than

References

Technical Support Center: Overcoming Resistance to Gartisertib in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the ATR inhibitor, Gartisertib, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA damage. By inhibiting ATR, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair. This results in the accumulation of DNA damage, particularly in cancer cells with high replication stress, leading to mitotic catastrophe and cell death.[1][2][3][4]

Q2: In which cancer types has this compound shown the most promise?

A2: Preclinical studies have shown this compound to be effective in overcoming resistance to standard therapies in glioblastoma.[5][6][7] It is particularly effective in glioblastoma cells that are resistant to temozolomide (TMZ) and radiation.[5][6][7] Additionally, as an ATR inhibitor, it holds potential for treating various cancers with defects in DNA damage response pathways.[1][8]

Q3: What are the known biomarkers for sensitivity to this compound?

A3: Sensitivity to this compound in glioblastoma cell lines has been associated with:

  • Frequency of DDR mutations: A higher frequency of mutations in DNA Damage Response (DDR) related genes correlates with increased sensitivity.[5][7]

  • MGMT promoter methylation status: Cells with an unmethylated MGMT promoter, which are typically more resistant to temozolomide, have shown greater sensitivity to this compound.[5][6][7]

  • Higher expression of G2 cell cycle pathway genes: Increased expression of genes involved in the G2 phase of the cell cycle is linked to better response.[5][7]

Q4: Can this compound be used in combination with other therapies?

A4: Yes, this compound has demonstrated significant synergy when combined with DNA-damaging agents. In glioblastoma models, it enhances the efficacy of both temozolomide (TMZ) and radiation therapy (RT).[5][6][7][9] The combination of this compound with TMZ and/or RT has been shown to be more synergistic than TMZ and RT alone.[5][9]

Q5: How does this compound affect the immune system?

A5: Treatment with this compound has been shown to upregulate pathways related to the innate immune system in glioblastoma cells.[5][7] This suggests that this compound may trigger an immune response against cancer cells, potentially enhancing its anti-tumor effects.[7]

Troubleshooting Guide

Issue 1: My cancer cells are showing intrinsic or acquired resistance to this compound.

  • Possible Cause 1: Loss of the nonsense-mediated decay (NMD) factor UPF2.

    • Explanation: Studies on ATR inhibitors have shown that the loss of UPF2 can lead to resistance.[8][10][11] UPF2-depleted cells may fail to accumulate in the G1 phase of the cell cycle after treatment with an ATR inhibitor and can have altered DNA damage responses.[8][10]

    • Troubleshooting Steps:

      • Perform Western blot or qPCR to check the expression levels of UPF2 in your resistant cell lines compared to sensitive parental lines.

      • If UPF2 levels are downregulated, consider exploring downstream effectors that are altered in UPF2-deficient cells. Proteomic and phosphoproteomic analyses have revealed changes in cell cycle progression and DNA damage response proteins in UPF2 mutant cells.[8][10]

  • Possible Cause 2: Alterations in cell cycle-associated genes.

    • Explanation: Overexpression of cell cycle-associated genes such as CDK2, E2F8, CCNE1, and CDC25A has been implicated in resistance to ATR inhibitors.[8]

    • Troubleshooting Steps:

      • Analyze the expression of these genes in your resistant cell lines using qPCR or RNA-sequencing.

      • If overexpression is detected, consider combination therapies with inhibitors targeting these specific cell cycle proteins.

Issue 2: I am not observing the expected synergistic effect between this compound and Temozolomide/Radiation.

  • Possible Cause 1: Suboptimal drug concentrations or treatment schedule.

    • Explanation: The synergistic effect is dependent on the concentration and timing of the treatments. This compound has been shown to be most synergistic with TMZ and/or RT at lower concentrations (e.g., 0.039–0.156 μM in glioblastoma cell lines).[5][9]

    • Troubleshooting Steps:

      • Perform a dose-matrix experiment to determine the optimal concentrations of this compound and the combination agent.

      • Experiment with different treatment schedules, such as pre-treating with this compound for a specific duration before adding the second agent.

  • Possible Cause 2: Cell line-specific differences.

    • Explanation: The degree of synergy can vary between different cancer cell lines due to their unique genetic backgrounds.

    • Troubleshooting Steps:

      • Characterize the molecular profile of your cell line, including the status of DDR genes and MGMT promoter methylation. As noted, MGMT unmethylated and TMZ+RT resistant glioblastoma cells were more sensitive to this compound.[6][7]

      • Test the combination in a panel of cell lines with different genetic backgrounds to identify those most likely to respond.

Issue 3: I am having difficulty interpreting my Western blot results for DDR pathway proteins after this compound treatment.

  • Possible Cause 1: Incorrect antibody or experimental conditions.

    • Explanation: Western blotting for signaling proteins, especially phosphorylated forms, can be sensitive to experimental conditions.

    • Troubleshooting Steps:

      • Ensure you are using validated antibodies for your target proteins (e.g., p-CHK1, γ-H2AX).

      • Optimize your lysis buffer, protein loading amounts, and antibody concentrations.

      • Include appropriate positive and negative controls. For example, cells treated with a known DNA damaging agent can serve as a positive control for DDR activation.

  • Possible Cause 2: Unexpected biological response.

    • Explanation: this compound's inhibition of ATR should lead to a decrease in the phosphorylation of its direct downstream target, CHK1. However, feedback loops and crosstalk with other pathways, like the ATM pathway, can sometimes lead to complex signaling dynamics.

    • Troubleshooting Steps:

      • Perform a time-course experiment to observe the dynamic changes in protein phosphorylation after this compound treatment.

      • Analyze multiple nodes in the DDR pathway (e.g., ATM, ATR, CHK1, CHK2, γ-H2AX) to get a more comprehensive picture of the signaling response. Western blot analysis has confirmed the inhibition of ATR and an increase in DNA damage (γ-H2AX levels) after this compound treatment in combination with TMZ and RT.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

Cell LineThis compound IC50 (µM)MGMT Promoter StatusKey DDR Mutations
Most Sensitive
Cell Line AInsert ValueUnmethylatede.g., ATM, MSH2
Cell Line BInsert ValueUnmethylatede.g., ARID1A
Least Sensitive
Cell Line XInsert ValueMethylatede.g., Wild-type
Cell Line YInsert ValueMethylatede.g., Wild-type
Note: This is a template table. Actual values would be populated from specific experimental results. Studies have shown a trend where more this compound-sensitive cell lines have a higher number of DDR mutations and are MGMT unmethylated.[5]

Table 2: Synergy of this compound with Temozolomide (TMZ) and Radiation (RT)

CombinationSynergy Score (ZIP model)Cell Viability Reduction (%)
This compound + TMZInsert ValueInsert Value
This compound + RTInsert ValueInsert Value
This compound + TMZ + RTInsert ValueInsert Value
TMZ + RTInsert ValueInsert Value
Note: This is a template table. Published data indicates that combinations of this compound with TMZ and/or RT have significantly higher synergy scores than TMZ+RT.[5][9]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which is proportional to the number of viable cells.[12]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, alone or in combination with other drugs, for the desired duration (e.g., 72 hours). Include untreated and solvent-only controls.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate at 37°C for 3-4 hours.[12]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis of DDR Proteins

  • Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is useful for assessing the activation state of signaling pathways.

  • Protocol:

    • Culture and treat cells with this compound and/or other agents for the desired time.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., ATR, p-CHK1, CHK1, γ-H2AX, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]

3. Colony Formation Assay (Clonogenic Assay)

  • Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring cell reproductive integrity after treatment.[15][16]

  • Protocol:

    • Prepare a single-cell suspension of your cancer cells.

    • Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line.

    • Allow the cells to adhere overnight, then treat with this compound or other agents for a specified period.

    • Replace the treatment medium with fresh medium and incubate the plates for 10-14 days, or until visible colonies are formed.

    • Wash the colonies with PBS, fix with a solution of methanol and acetic acid, and stain with 0.5% crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Visualizations

ATR_Signaling_Pathway cluster_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors cluster_outcome Outcome with this compound ssDNA ssDNA RPA RPA ssDNA->RPA coats ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR recruits CHK1 CHK1 ATR->CHK1 phosphorylates NoArrest Checkpoint Failure ATR->NoArrest NoRepair Inhibited DNA Repair ATR->NoRepair This compound This compound This compound->ATR pCHK1 p-CHK1 (Active) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair CellSurvival Cell Survival CellCycleArrest->CellSurvival DNARepair->CellSurvival Apoptosis Apoptosis / Mitotic Catastrophe NoArrest->Apoptosis NoRepair->Apoptosis

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Line treatment Treatment: This compound +/- TMZ/RT start->treatment cell_viability Cell Viability (MTT Assay) treatment->cell_viability colony_formation Colony Formation (Clonogenic Assay) treatment->colony_formation western_blot Protein Analysis (Western Blot) treatment->western_blot ic50 Determine IC50 cell_viability->ic50 synergy Calculate Synergy Scores cell_viability->synergy colony_formation->synergy protein_exp Analyze Protein Expression (e.g., p-CHK1, γ-H2AX) western_blot->protein_exp end Conclusion: Assess this compound Efficacy and Resistance Mechanisms ic50->end synergy->end protein_exp->end

Caption: Experimental Workflow for this compound Efficacy Testing.

Resistance_Logic cluster_resistance_mechanisms Potential Resistance Mechanisms cluster_troubleshooting Troubleshooting Steps start Cells Treated with this compound check_response Is there resistance? start->check_response sensitive Sensitive: Cell Death check_response->sensitive No upf2_loss Loss of UPF2 check_response->upf2_loss Yes cell_cycle_alt Cell Cycle Gene Alterations (e.g., CDK2, CCNE1) check_response->cell_cycle_alt Yes check_upf2 Check UPF2 Expression (Western Blot / qPCR) upf2_loss->check_upf2 check_cc_genes Analyze Cell Cycle Gene Expression (qPCR / RNA-seq) cell_cycle_alt->check_cc_genes

References

Gartisertib and Central Nervous System (CNS) Malignancies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo brain penetrance of gartisertib. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and questions encountered during experimental design for CNS tumors.

Frequently Asked Questions (FAQs)

Q1: What is the expected brain penetrance of this compound in in vivo models?

A1: Direct quantitative in vivo data on this compound's brain penetrance is limited in publicly available literature. An in silico analysis using the admetSAR model predicted that this compound is potentially permeable to the blood-brain barrier (BBB) with a probability of 0.744.[1][2] However, this computational prediction is contradicted by preliminary reports. A personal communication from Merck, the developer, indicates that this compound is likely to have limited brain exposure, posing a significant challenge for its development in treating primary brain tumors like glioblastoma.[1][2]

Q2: My in vitro results with this compound on glioblastoma cells are promising. Why might this not translate to in vivo efficacy?

A2: The discrepancy between potent in vitro activity and potential lack of in vivo efficacy in CNS models is likely due to the blood-brain barrier.[1] While this compound effectively reduces cell viability and synergizes with temozolomide (TMZ) and radiation in patient-derived glioblastoma cell lines[1][3][4][5][6], its physical and chemical properties may prevent it from reaching therapeutic concentrations at the tumor site within the brain. Further investigation with brain-penetrant ATR inhibitors is necessary to validate the therapeutic concept in vivo.[1][3]

Q3: Are there alternative ATR inhibitors with better-documented brain penetrance?

A3: The development of ATR inhibitors is an active area of research, with a focus on improving properties like CNS penetration. While this compound's limitations are noted, other compounds are being investigated. Researchers should consult the latest preclinical and clinical trial data for specific ATR inhibitors to identify candidates explicitly designed or demonstrated to cross the blood-brain barrier.

Q4: How does this compound work, and why is it relevant for glioblastoma?

A4: this compound is a potent, orally active, and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase, with a Ki of <150 pM.[7] ATR is a critical component of the DNA Damage Response (DDR) pathway.[8][9] In response to DNA damage, such as that induced by TMZ and radiation, ATR activates downstream signaling, primarily through the phosphorylation of CHK1, to initiate cell cycle arrest and allow for DNA repair.[1][8] By inhibiting ATR, this compound prevents this repair process, leading to the accumulation of DNA damage and ultimately, mitotic catastrophe and cancer cell death.[9] This mechanism is particularly relevant for glioblastoma, which often relies on the DDR pathway to resist standard therapies.[3][10]

Data Summary

This table summarizes the available information on this compound's brain penetrance, highlighting the conflict between computational predictions and preliminary unpublished findings.

ParameterMethodResultImplication for In Vivo CNS Studies
BBB Permeability Prediction In Silico (admetSAR model)Probability of 0.744[1][2]Suggests potential for brain penetrance, but requires experimental validation.
Observed Brain Exposure Anecdotal (Personal Communication)Likely limited brain exposure[1][2]Suggests therapeutic concentrations may not be achievable in the brain.

Troubleshooting Guide

Issue: Poor or inconsistent tumor response in orthotopic glioblastoma models treated with this compound.

  • Potential Cause: Limited drug delivery across the blood-brain barrier.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Before assessing efficacy, conduct a pilot pharmacokinetic (PK) and pharmacodynamic (PD) study. Measure this compound concentrations in both plasma and brain tissue. Concurrently, assess the inhibition of ATR signaling (e.g., p-CHK1 levels) in the brain tumor tissue.

    • Evaluate Alternative Delivery Methods: If systemic administration fails to achieve adequate brain concentrations, consider alternative delivery routes such as intra-arterial or convection-enhanced delivery, though these are complex and may not be feasible for all models.

    • Select a Different Compound: If the primary goal is to validate the ATR inhibition strategy in CNS tumors in vivo, it is advisable to seek an alternative ATR inhibitor with confirmed brain penetrance.

Visualized Pathways and Workflows

The following diagrams illustrate the ATR signaling pathway and a standard workflow for evaluating the brain penetrance of a compound.

ATR_Signaling_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 ATR Activation Cascade cluster_2 Downstream Effectors cluster_3 Inhibition Chemo_RT Chemotherapy / Radiation (e.g., TMZ) StalledFork Stalled Replication Fork RPA RPA-ssDNA Chemo_RT->RPA induces StalledFork->RPA induces ATR ATR RPA->ATR recruits & activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 ATR->pCHK1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest activates DNARepair DNA Repair CellCycleArrest->DNARepair allows time for This compound This compound This compound->ATR inhibits

This compound inhibits the ATR signaling pathway.

Brain_Penetrance_Workflow cluster_model 1. Animal Model cluster_admin 2. Compound Administration cluster_sampling 3. Sample Collection cluster_analysis 4. Bioanalysis cluster_calculation 5. Calculation Model Select Animal Model (e.g., healthy mice/rats) Admin Systemic Administration of this compound (e.g., oral gavage, IV) Model->Admin Sampling Collect Blood (Plasma) and Brain Tissue at Multiple Time Points Admin->Sampling Analysis Quantify Drug Concentration (e.g., using LC-MS/MS) Sampling->Analysis Calculation Calculate Brain-to-Plasma Concentration Ratio (Kp) Analysis->Calculation

Experimental workflow for in vivo brain penetrance.

Key Experimental Protocols

The following is a representative protocol for assessing the in vitro efficacy of this compound, based on methodologies described for glioblastoma cell lines.[1][5]

Protocol: Cell Viability (IC50) Determination using a Resazurin-based Assay

  • Cell Culture:

    • Culture patient-derived glioblastoma cell lines in appropriate serum-free media supplemented with growth factors (e.g., EGF and FGF).

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells and perform a cell count to determine concentration.

    • Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in culture media to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO-containing media).

    • Remove the media from the wells and add 100 µL of the respective drug dilutions or vehicle control.

  • Incubation:

    • Incubate the plates for a defined period, typically 72 to 96 hours, to assess the drug's effect on cell proliferation.

  • Viability Assessment:

    • Add 20 µL of a resazurin-based reagent (e.g., PrestoBlue™ or alamarBlue™) to each well.

    • Incubate for 1-4 hours, or as recommended by the manufacturer, protecting the plate from light.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Normalize the fluorescence/absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability data against the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50).

References

Gartisertib Technical Support Center: Managing In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing and interpreting the cytotoxic effects of Gartisertib in experimental settings, with a particular focus on its impact on normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as VX-803 or M4344) is a potent, selective, and ATP-competitive oral inhibitor of the Ataxia-Telangiectasia and Rad3-Related (ATR) protein kinase.[1][2] ATR is a critical kinase in the DNA Damage Response (DDR) pathway.[2][3] It senses replication stress and single-stranded DNA breaks, initiating a signaling cascade that leads to cell cycle arrest and allows time for DNA repair.[3][4][5] this compound inhibits the phosphorylation of ATR's primary substrate, Checkpoint Kinase 1 (CHK1), thereby disrupting this repair process and promoting cell death, particularly in cells with high levels of DNA damage or replication stress, such as cancer cells.[1][4][6]

Gartisertib_Mechanism dna_damage Replication Stress / Single-Strand DNA Breaks atr ATR Kinase dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates p_chk1 Phosphorylated CHK1 (p-CHK1) arrest Cell Cycle Arrest & DNA Repair p_chk1->arrest leads to This compound This compound This compound->atr

Caption: this compound inhibits ATR kinase, preventing CHK1 phosphorylation and disrupting DNA damage repair.

Q2: What is the expected cytotoxicity of this compound in normal versus cancer cells?

Preclinical studies indicate that this compound has a therapeutic window, showing significantly more potent cytotoxicity against cancer cells than normal cells. For instance, in a study involving patient-derived glioblastoma cell lines, the median half-maximal inhibitory concentration (IC50) was 0.56 μM.[4] In contrast, the IC50 for a normal human astrocyte cell line was 7.22 μM, suggesting that this compound has a lower potential for toxicity in normal brain cells.[4][7] This selectivity is attributed to the higher intrinsic replication stress and dependency on the DDR pathway in highly proliferative cancer cells.[4]

Table 1: Comparative IC50 Values for this compound

Cell Type Description Median IC50 (μM) Reference
Glioblastoma Patient-Derived Cancer Cell Lines 0.56 [4]

| Astrocytes | Normal Human Brain Cell Line | 7.22 |[4] |

Troubleshooting Guide

Q3: Why am I observing unexpectedly high cytotoxicity in my normal cell line control?

If you are observing higher-than-expected toxicity in your normal cell line, consider the following factors:

  • Cell Line Sensitivity: Not all "normal" cell lines are equal. Rapidly dividing cell lines may exhibit higher sensitivity. Ensure the cell line used is well-characterized and consider using primary cells or a cell line with a slower, more controlled proliferation rate as a comparator.

  • Dose and Exposure Time: The cytotoxic effect is dependent on both concentration and duration of exposure. Verify that the concentrations used are appropriate for your specific cell line. It is recommended to perform a full dose-response curve with multiple time points (e.g., 24, 48, 72 hours) to determine the optimal experimental window.[8]

  • Vehicle Control: this compound is typically dissolved in a solvent like DMSO.[7] High concentrations of the vehicle itself can be toxic to cells. Ensure you have a vehicle-only control (e.g., cells treated with the same concentration of DMSO used for the highest this compound dose) to confirm that the observed cytotoxicity is due to the drug and not the solvent.[8]

  • Off-Target Effects: While this compound is a selective ATR inhibitor, high concentrations can lead to off-target effects.[8] Sticking to the lowest effective concentration is crucial for minimizing these effects.

  • Drug Stability: Ensure the drug has been stored correctly (e.g., -20°C for 1 year, -80°C for 2 years for stock solutions) and that the working solutions are freshly prepared to maintain potency and avoid degradation products that could be toxic.[1]

Q4: Are there any known organ-specific toxicities from clinical data that might be relevant to my in vitro model?

Yes. A phase I clinical trial in patients with advanced solid tumors revealed that while this compound was generally well-tolerated at lower doses, dose escalation was halted due to unexpected liver toxicity, specifically increased blood bilirubin.[2][9] Subsequent investigations showed that this compound and its metabolite, M26, inhibit the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation in human liver microsomes.[2] This finding is critical for researchers using liver-derived cell models (e.g., HepG2, primary hepatocytes), as these cells may be particularly sensitive to this compound-induced cytotoxicity through this specific mechanism. The development of this compound was ultimately discontinued due to this liver toxicity.[2][9]

Experimental Protocols & Workflows

Q5: How should I design a standard experiment to assess this compound-induced cytotoxicity?

A standard cytotoxicity experiment involves treating cells with a range of this compound concentrations to determine the dose-dependent effect on cell viability and calculate the IC50 value.

Experimental_Workflow start Start seed 1. Cell Seeding (e.g., 4000 cells/well in 96-well plate) start->seed adhere 2. Adherence/Growth (Incubate for 24h) seed->adhere treat 3. Drug Treatment - Serial dilutions of this compound - Vehicle Control (e.g., DMSO) - No-Treatment Control adhere->treat incubate 4. Incubation (e.g., 72-96 hours) treat->incubate assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubate->assay read 6. Data Acquisition (Measure absorbance/luminescence) assay->read analyze 7. Data Analysis - Normalize to controls - Plot dose-response curve - Calculate IC50 value read->analyze end End analyze->end

Caption: Standard workflow for determining the IC50 of this compound in a cell-based assay.

Detailed Protocol: Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 4,000 cells/well) in 100 µL of complete medium.[7]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7]

    • Perform serial dilutions of this compound in culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a vehicle control containing the highest concentration of DMSO used in the drug dilutions.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate this compound concentration or control. Include triplicate wells for each condition.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 or 96 hours) at 37°C and 5% CO2.[4]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References

Gartisertib Target Engagement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for assessing Gartisertib (a potent and selective AXL receptor tyrosine kinase inhibitor) target engagement in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is target engagement and why is it crucial to measure it for this compound?

A1: Target engagement refers to the binding of a drug molecule to its intended biological target in a cell. For this compound, this means direct binding to the AXL kinase and inhibiting its activity. Measuring target engagement is critical because it confirms that the drug is reaching its target in a complex cellular environment and provides a direct link between drug concentration and the observed biological effect. This is a foundational step in validating the mechanism of action and determining effective dosing for further experiments.

Q2: What are the primary methods to confirm this compound is engaging the AXL target in cells?

A2: The primary methods fall into two categories:

  • Direct Binding Assays: These confirm the physical interaction between this compound and the AXL protein. The Cellular Thermal Shift Assay (CETSA) is a prominent example.

  • Indirect Functional Assays: These measure the functional consequence of this compound binding, which is the inhibition of AXL's kinase activity. The most common approach is to measure the phosphorylation level of AXL (p-AXL) or its downstream substrates using techniques like Western Blotting or In-Cell Western (ICW) assays.

Q3: How do I choose the right assay for my experiment?

A3: The choice depends on your specific research question and available resources:

  • For confirming direct binding and target occupancy: Use CETSA. This is valuable for initial validation.

  • For quantifying the inhibition of AXL activity (IC50 determination): Use Western Blot or In-Cell Western to measure the reduction in AXL phosphorylation. ICW is higher-throughput and more suitable for generating dose-response curves.

  • For screening multiple compounds or conditions: In-Cell Western is more efficient than traditional Western Blotting.

Q4: What is the expected outcome of a successful this compound target engagement experiment?

A4: A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of AXL at its activation site (typically Tyrosine 702) upon treatment with this compound. In a CETSA experiment, this compound treatment should lead to the thermal stabilization of the AXL protein, resulting in more soluble AXL protein remaining at higher temperatures compared to vehicle-treated controls.

Visualizing the Mechanism: AXL Signaling and this compound Inhibition

The diagram below illustrates the AXL signaling pathway and the point of inhibition by this compound. This compound blocks the kinase domain, preventing the autophosphorylation of AXL and the subsequent activation of downstream pro-survival and pro-proliferation pathways like PI3K/AKT and MAPK/ERK.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Response AXL AXL Receptor PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT Phosphorylates MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK Phosphorylates Response Proliferation, Survival, Migration PI3K_AKT->Response MAPK_ERK->Response Gas6 Gas6 (Ligand) Gas6->AXL Activates This compound This compound This compound->AXL Inhibits (Target Engagement)

Caption: AXL signaling pathway and this compound's point of inhibition.

Key Experimental Protocols and Troubleshooting

Method 1: Western Blot for Phospho-AXL (p-AXL)

This method is the gold standard for directly measuring the inhibition of AXL kinase activity in cells.

Western_Blot_Workflow cluster_workflow Western Blot Protocol Flow A 1. Cell Culture & Seeding B 2. Serum Starvation (Optional) A->B C 3. This compound Treatment B->C D 4. Ligand Stimulation (e.g., Gas6) C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Protein Transfer to Membrane G->H I 9. Blocking H->I J 10. Primary Antibody Incubation (p-AXL, Total AXL, Loading Control) I->J K 11. Secondary Antibody Incubation J->K L 12. Signal Detection K->L M 13. Data Analysis L->M

Caption: Step-by-step workflow for p-AXL Western Blot analysis.

  • Cell Culture: Plate cells (e.g., A549, MDA-MB-231) at a density that ensures they reach 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal AXL activation, serum-starve cells for 4-24 hours prior to treatment.

  • This compound Treatment: Treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Ligand Stimulation: To induce robust AXL phosphorylation, stimulate cells with its ligand, Gas6 (e.g., 200 ng/mL), for 10-15 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AXL (e.g., p-AXL Y702) and Total AXL. A loading control antibody (e.g., GAPDH, β-Actin) is essential.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-AXL signal to the Total AXL signal.

IssuePossible Cause(s)Recommended Solution(s)
No/Weak p-AXL Signal Ineffective Gas6 stimulation.Confirm Gas6 bioactivity. Increase concentration or stimulation time.
Phosphatase activity in lysate.Ensure fresh, potent phosphatase inhibitors are always added to the lysis buffer. Keep samples on ice.
Poor antibody performance.Use a recommended, validated p-AXL antibody. Run a positive control (e.g., lysate from a cell line with high basal p-AXL).
High Background Insufficient blocking.Increase blocking time to 1.5-2 hours. Use 5% BSA instead of milk, as milk contains phosphoproteins.
Antibody concentration too high.Titrate primary and secondary antibodies to determine the optimal dilution.
Inconsistent Loading Inaccurate protein quantification.Be meticulous with the protein assay. Pipette carefully.
Uneven protein transfer.Ensure the gel and membrane are in tight contact during transfer. Check transfer buffer composition.

The following table shows representative IC50 data for an AXL inhibitor, demonstrating how results can be summarized.

Cell LineAssay TypeParameter MeasuredThis compound IC50 (nM)
MDA-MB-231Western Blotp-AXL Inhibition8
A549Western Blotp-AXL Inhibition15
NCI-H1299In-Cell Westernp-AXL Inhibition12
Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses direct target engagement by measuring the change in thermal stability of a protein upon ligand binding. This compound binding should stabilize the AXL protein, making it more resistant to heat-induced denaturation.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured AXL) from the precipitated (denatured) protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant and analyze the amount of soluble AXL remaining at each temperature using Western Blot or ELISA.

  • Data Interpretation: Plot the percentage of soluble AXL against temperature. A successful experiment will show a rightward shift in the melting curve for this compound-treated samples compared to the vehicle control, indicating thermal stabilization.

IssuePossible Cause(s)Recommended Solution(s)
No Thermal Shift Observed Insufficient drug concentration or incubation time.Increase this compound concentration or extend the pre-incubation time to ensure target saturation.
Assay window is not optimal.Adjust the temperature gradient. The protein's melting temperature (Tm) should fall within the tested range.
High Variability Between Replicates Inconsistent heating/cooling.Use a thermal cycler with a precise temperature block. Ensure all samples are handled identically.
Incomplete cell lysis.Ensure complete lysis with sufficient freeze-thaw cycles to release all soluble protein.
Poor Western Blot Signal Low abundance of target protein.Increase the amount of lysate loaded onto the gel. Use a highly sensitive ECL substrate.

digraph "Troubleshooting_CETSA" {
graph [fontname="Arial"];
node [fontname="Arial", style="filled", shape=box, margin="0.2,0.1"];
edge [fontname="Arial"];

Start [label="Problem:\nNo Thermal Shift Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConc [label="Was this compound concentration\nsufficient for binding?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is the temperature range\nappropriate for AXL's Tm?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLysis [label="Was cell lysis complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDetection [label="Is the Western Blot sensitive enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Conc [label="ACTION:\nIncrease drug concentration\nor incubation time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="ACTION:\nAdjust temperature gradient based\non a pilot experiment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Lysis [label="ACTION:\nIncrease freeze-thaw cycles\nor add sonication.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Detection [label="ACTION:\nIncrease protein load\nor use a more sensitive substrate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-run Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> CheckConc; CheckConc -> CheckTemp [label="Yes"]; CheckConc -> Sol_Conc [label="No"]; CheckTemp -> CheckLysis [label="Yes"]; CheckTemp -> Sol_Temp [label="No"]; CheckLysis -> CheckDetection [label="Yes"]; CheckLysis -> Sol_Lysis [label="No"]; CheckDetection -> End [label="Yes"]; CheckDetection -> Sol_Detection [label="No"]; Sol_Conc -> End; Sol_Temp -> End; Sol_Lysis -> End; Sol_Detection -> End; }

Caption: A logical workflow for troubleshooting a failed CETSA experiment.

Validation & Comparative

A Comparative Guide to ATR Inhibitors in Clinical Development: Gartisertib and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target in oncology. Inhibition of ATR can induce synthetic lethality in tumors with specific DNA repair defects and can potentiate the effects of DNA-damaging agents. This guide provides a comparative overview of Gartisertib (M4344, VX-803) and other key ATR inhibitors that have been evaluated in clinical trials, including Berzosertib (M6620, VX-970), Ceralasertib (AZD6738), and Elimusertib (BAY1895344).

Performance and Experimental Data

A critical aspect of evaluating ATR inhibitors is their potency and clinical efficacy. The following tables summarize key preclinical and clinical data for this compound and its main competitors.

Preclinical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of ATR inhibitors, a lower IC50 value indicates a more potent inhibitor.

InhibitorAliasIC50 (nM)Cell Lines/ConditionsCitation
This compound M4344, VX-803~0.56 (median)Glioblastoma cell lines[1][2]
Berzosertib M6620, VX-970~2.21 (median)Glioblastoma cell lines[1]
Ceralasertib AZD67381Isolated enzyme[3]
74ATR kinase-dependent CHK1 phosphorylation in cells[3]
Elimusertib BAY18953442.687 - 395.7Pediatric solid tumor cell lines[4]
6.26 - 11.08MDA-MB-231 (Triple-negative breast cancer)[5]

Note: IC50 values can vary depending on the cell line and experimental conditions.

Clinical Trial Data Summary

The following tables provide a snapshot of the clinical performance of these ATR inhibitors, both as monotherapy and in combination with other anti-cancer agents. It is important to note that the development of this compound was discontinued due to unexpected liver toxicity.[6][7]

This compound (M4344, VX-803)

Trial IdentifierPhaseTreatmentKey FindingsAdverse EventsCitation
NCT02278250IMonotherapy & Combination with CarboplatinRP2D (monotherapy): 250 mg QD. Prolonged partial response in one patient (combination). Stable disease >6 months in three patients.Increased blood bilirubin (liver toxicity) leading to discontinuation of development.[6][7][8][9][10][11][12]

Berzosertib (M6620, VX-970)

Trial IdentifierPhaseTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Key Adverse Events (Grade ≥3)Citation
NCT02157792IMonotherapy6% (1 CR)-Flushing, nausea, pruritus, headache, infusion-related reactions (any grade).[13][14][15][16]
I+ Carboplatin5% (1 PR), 71% SD-Neutropenia (26%), thrombocytopenia (4%), anemia (4%).[13]
NCT02487095II+ Topotecan (Relapsed SCLC)36%--[15][17][18]
NCT03896503II+ Topotecan vs. Topotecan alone (Relapsed SCLC)-3.9 months (combo) vs. 3.0 months (mono)Thrombocytopenia (50% combo vs 55% mono), Nausea (35% combo vs 45% mono).[19][20]
-II+ Gemcitabine (Platinum-resistant ovarian cancer)-Improved in patients with platinum-free interval ≤3 months.Similar to gemcitabine alone.[21]
NCT02595931I+ Irinotecan2 PRs in patients with ATM alterations-Neutrophil decrease (34%), lymphocyte decrease (30%), diarrhea (16%).[22][23]
NCT03517969II+ Carboplatin vs. Docetaxel + Carboplatin (mCRPC)0% (Berzo+Carbo) vs. 15% (Doce+Carbo)2.4 months (Berzo+Carbo) vs. 2.1 months (Doce+Carbo)Thrombocytopenia (26% vs 9%).[9]

Ceralasertib (AZD6738)

Trial IdentifierPhaseTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Key Adverse Events (Grade ≥3)Citation
NCT02264678I+ Carboplatin2 PRs, 53% SD-Anemia (39%), thrombocytopenia (36%), neutropenia (25%).[19][24]
-I+ Paclitaxel22.6%3.6 months (melanoma subset)Neutropenia (68%), anemia (44%), thrombocytopenia (37%).
NCT03780608II+ Durvalumab (Advanced Gastric Cancer)22.6%3.0 monthsAnemia (35.5%), thrombocytopenia (35.5%).[13][14][25][26]
plasmaMATCH (CRUK/15/010)IIa+ Olaparib (Advanced TNBC)17.1%--[27]
CAPRI (NCT03462342)II+ Olaparib (PARPi-resistant Ovarian Cancer)48.5%8.3 monthsAnemia (21.6%), thrombocytopenia (G4 in 5.4%).[28][29]

Elimusertib (BAY1895344)

Trial IdentifierPhaseTreatmentDisease Control Rate (DCR) / ORRMedian Progression-Free Survival (PFS)Key Adverse Events (Grade ≥3)Citation
NCT04514497Ia+ Topotecan43% DCR3.45 monthsPancytopenia-related respiratory failure and cardiac arrest in initial cohort. Myelotoxicity.[25][30][31][32]
ETCTN 10402Ia+ Irinotecan56-67% DCR2.1-2.5 monthsMyelotoxicity.[7][33]
NCI 10404I+ Cisplatin10% PR, 50% SD-Hematologic toxicity requiring dose de-escalation.[10][20]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key cited experiments.

Preclinical IC50 Determination (General Protocol)

The half-maximal inhibitory concentration (IC50) for ATR inhibitors is typically determined using a cell-based assay. A common method is the MTT assay:

  • Cell Culture: Adherent cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The ATR inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[34]

Clinical Trial Design: A Representative Example

The design of a phase I/II clinical trial for an ATR inhibitor, particularly in combination with a DNA-damaging agent, generally follows this structure:

  • Phase I (Dose Escalation):

    • Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of the combination therapy.

    • Design: Typically a 3+3 dose-escalation design. A small cohort of patients (usually 3) receives a starting dose of the ATR inhibitor and the standard dose of the chemotherapeutic agent.

    • Dose Limiting Toxicities (DLTs): Patients are monitored for a specific period (e.g., the first cycle) for predefined DLTs.

    • Escalation/De-escalation: If no DLTs are observed, the dose of the ATR inhibitor is escalated in a new cohort of patients. If DLTs are observed in a significant proportion of patients, the dose is de-escalated. This continues until the MTD is established.[25][35]

  • Phase II (Dose Expansion):

    • Objective: To evaluate the preliminary efficacy (e.g., ORR, PFS) and further assess the safety of the combination at the RP2D in a larger group of patients with specific cancer types.

    • Design: Patients with specific tumor types (often those with known DDR deficiencies) are enrolled and treated at the RP2D.

    • Endpoints: Primary endpoints often include ORR, while secondary endpoints may include PFS, overall survival (OS), and duration of response (DOR). Biomarker analyses are also frequently performed to identify patient populations most likely to benefit.[19][36]

Visualizations

ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response, activated primarily by single-stranded DNA (ssDNA) that forms at stalled replication forks.

ATR_Signaling_Pathway cluster_damage DNA Damage / Replication Stress cluster_sensors Sensors cluster_mediators Mediators cluster_effectors Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., UV, chemotherapy) Replication_Stress Replication Stress (Stalled Forks) ssDNA ssDNA Replication_Stress->ssDNA RPA RPA Complex ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Recruitment RAD9_HUS1_RAD1 9-1-1 Complex RPA->RAD9_HUS1_RAD1 Recruitment CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation TOPBP1 TopBP1 RAD9_HUS1_RAD1->TOPBP1 Recruitment TOPBP1->ATR_ATRIP Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis ATR_Inhibitors ATR Inhibitors (this compound, Berzosertib, etc.) ATR_Inhibitors->ATR_ATRIP Clinical_Trial_Workflow cluster_screening Patient Screening cluster_phase1 Phase I: Dose Escalation (3+3 Design) cluster_phase2 Phase II: Dose Expansion cluster_analysis Data Analysis Inclusion_Criteria Inclusion Criteria Met? (e.g., Advanced Solid Tumor, Adequate Organ Function) Exclusion_Criteria Exclusion Criteria Met? (e.g., Prior ATRi Treatment) Inclusion_Criteria->Exclusion_Criteria Dose_Level_1 Cohort 1: Dose Level 1 (ATR Inhibitor + Chemo) Exclusion_Criteria->Dose_Level_1 Patient Enrolled DLT_Assessment_1 DLT Assessment Dose_Level_1->DLT_Assessment_1 Dose_Escalation Escalate ATRi Dose DLT_Assessment_1->Dose_Escalation No DLTs MTD_Established MTD/RP2D Established DLT_Assessment_1->MTD_Established DLTs Observed Dose_Escalation->Dose_Level_1 Next Cohort Expansion_Cohorts Enroll Expansion Cohorts (Specific Tumor Types) MTD_Established->Expansion_Cohorts Treatment_at_RP2D Treatment at RP2D Expansion_Cohorts->Treatment_at_RP2D Efficacy_Safety_Assessment Efficacy & Safety Assessment (ORR, PFS, Adverse Events) Treatment_at_RP2D->Efficacy_Safety_Assessment Biomarker_Analysis Biomarker Analysis Efficacy_Safety_Assessment->Biomarker_Analysis Final_Analysis Final Efficacy & Safety Analysis Biomarker_Analysis->Final_Analysis End Study Conclusion Final_Analysis->End Start Patient Population Start->Inclusion_Criteria

References

Validating Gartisertib-Induced Synthetic Lethality in ATM-Deficient Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gartisertib, an ATR inhibitor, in the context of its synthetic lethal relationship with ATM-deficient cancers. We will explore the performance of this compound in preclinical models and compare it with alternative therapeutic strategies, namely PARP and WEE1 inhibitors, which also leverage the concept of synthetic lethality. This guide synthesizes available experimental data to offer a comprehensive overview for researchers in oncology and drug development.

The Principle of Synthetic Lethality in ATM-Deficient Cancers

Ataxia-telangiectasia mutated (ATM) is a critical protein kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs). In cancers where ATM is deficient, tumor cells become heavily reliant on alternative DNA damage response (DDR) pathways to survive. One such key pathway is regulated by the ataxia telangiectasia and Rad3-related (ATR) kinase, which primarily responds to single-strand DNA breaks and replication stress.

The inhibition of ATR in an ATM-deficient background creates a "synthetic lethal" scenario. By disabling the compensatory DDR pathway, ATR inhibitors like this compound selectively kill cancer cells with ATM mutations, while sparing normal cells with functional ATM. This targeted approach holds significant promise for personalized cancer therapy.

This compound: An ATR Inhibitor Targeting ATM-Deficient Tumors

This compound (M4344) is a potent and selective oral inhibitor of ATR kinase. Preclinical studies have demonstrated its efficacy in various cancer models, particularly those with underlying DDR deficiencies. In glioblastoma cell lines, the sensitivity to this compound has been correlated with the frequency of DDR gene mutations, including those in ATM[1][2][3]. The median IC50 of this compound in glioblastoma cell lines was found to be 0.56 µM, and notably, it was four-fold more potent than another ATR inhibitor, berzosertib, in the same study[2]. Furthermore, this compound showed a significantly higher IC50 (7.22 µM) in normal human astrocytes, suggesting a favorable therapeutic window[2].

Comparative Analysis: this compound vs. Alternative Strategies

While this compound shows promise, other inhibitors targeting different nodes in the DDR pathway also exhibit synthetic lethality in ATM-deficient cancers. Here, we compare this compound with two major classes of alternative drugs: PARP inhibitors (e.g., Olaparib) and WEE1 inhibitors (e.g., Adavosertib).

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available preclinical data for this compound and its alternatives in ATM-deficient cancer models. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in cell lines, experimental conditions, and methodologies.

Table 1: Comparative In Vitro Efficacy (IC50 Values) in Cancer Cell Lines

CompoundDrug ClassCancer TypeATM StatusCell LineIC50 (µM)Citation
This compoundATR InhibitorGlioblastomaMutant/DeficientVarious patient-derived~0.47 (mean, MGMT unmethylated)[1][2][3]
OlaparibPARP InhibitorMantle Cell LymphomaDeficientGranta-519< 3[4]
OlaparibPARP InhibitorColorectal CancerDeficient (shRNA)HCT116Sensitive (exact IC50 not provided)[5]
AdavosertibWEE1 InhibitorAnaplastic Thyroid CancerNot specifiedKAT180.18[6]
AdavosertibWEE1 InhibitorAnaplastic Thyroid CancerNot specified8505C0.30[6]
AdavosertibWEE1 InhibitorAnaplastic Thyroid CancerNot specified8305C0.37[6]

Table 2: Comparative In Vivo Efficacy (Tumor Growth Inhibition) in Xenograft Models

CompoundDrug ClassCancer TypeATM StatusXenograft ModelOutcomeCitation
This compoundATR InhibitorGlioblastomaNot specified in vivoNot specifiedSynergizes with TMZ and radiation[1][7]
OlaparibPARP InhibitorMantle Cell LymphomaMutantGranta-519Significantly reduced tumor growth and increased survival[4][8][9][10]
OlaparibPARP InhibitorMantle Cell LymphomaProficientZ138Reduced tumor growth only at higher doses[11]
AdavosertibWEE1 InhibitorSETD2-deficient Renal Cell CarcinomaNot specifiedNot specifiedSignificant tumor regression[12]
AdavosertibWEE1 InhibitorAnaplastic Thyroid CancerNot specifiedNot specifiedSignificant retardation of tumor growth[6]

One preclinical study in prostate cancer models directly compared the effects of ATR and PARP inhibition in the context of ATM loss. This study found that while ATM loss did not significantly increase sensitivity to PARP inhibition, it robustly sensitized cells to an ATR inhibitor (M6620/VX-970)[13]. This suggests that for certain tumor types, ATR inhibition may be a more effective strategy than PARP inhibition for ATM-deficient cancers.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams have been generated.

Gartisertib_Pathway cluster_0 ATM-Deficient Cancer Cell ATM ATM (Deficient) CellCycle Cell Cycle Arrest & DNA Repair ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates CHK1->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis leads to (inhibition) This compound This compound This compound->ATR DNA_Damage DNA Damage (Replication Stress) DNA_Damage->ATR

This compound-induced synthetic lethality pathway.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellLines ATM-deficient & ATM-proficient Cancer Cell Lines Treatment Treat with this compound, Olaparib, or Adavosertib CellLines->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (γH2AX, Cleaved PARP) Treatment->WesternBlot Xenograft Establish Xenograft Tumor Models in Mice DrugAdmin Administer Drugs Xenograft->DrugAdmin TumorMeasurement Measure Tumor Volume & Survival DrugAdmin->TumorMeasurement

A typical experimental workflow for validation.

Logical_Relationship cluster_0 Therapeutic Strategies ATM_Deficiency ATM Deficiency (Genomic Vulnerability) This compound This compound (ATR Inhibition) ATM_Deficiency->this compound Olaparib Olaparib (PARP Inhibition) ATM_Deficiency->Olaparib Adavosertib Adavosertib (WEE1 Inhibition) ATM_Deficiency->Adavosertib SyntheticLethality Synthetic Lethality & Tumor Cell Death This compound->SyntheticLethality Olaparib->SyntheticLethality Adavosertib->SyntheticLethality

Therapeutic strategies exploiting ATM deficiency.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, Olaparib, or Adavosertib for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the drug concentration that inhibits cell growth by 50%.

Western Blotting for DNA Damage Markers

This technique is used to detect specific proteins in a cell lysate.

  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject 5-10 million ATM-deficient cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice)[8][9][10][11].

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment groups and administer this compound, Olaparib, Adavosertib, or a vehicle control orally or via intraperitoneal injection according to a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Survival Analysis: Monitor the mice for signs of toxicity and record the overall survival.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study, and collect the tumors for further analysis (e.g., Western blotting or immunohistochemistry).

Conclusion

The available preclinical data strongly support the synthetic lethal interaction between this compound and ATM deficiency. This targeted approach offers a promising therapeutic strategy for a defined patient population. While direct comparative studies are still emerging, the existing evidence suggests that ATR inhibition with this compound is a potent and selective method for eliminating ATM-deficient cancer cells. Further clinical investigation is warranted to fully validate the efficacy of this compound in this context and to compare its performance against other synthetic lethal strategies like PARP and WEE1 inhibition. This guide provides a foundational understanding for researchers to build upon as more data becomes available in this exciting area of precision oncology.

References

Head-to-head comparison of Gartisertib and Ceralasertib (AZD6738)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Gartisertib (formerly M4344, VX-803) and Ceralasertib (AZD6738) are both potent, orally bioavailable, small molecule inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity. By inhibiting ATR, both this compound and Ceralasertib aim to exploit the reliance of cancer cells on this pathway for survival, particularly in tumors with existing DNA repair defects or high levels of replication stress. This guide provides a comprehensive head-to-head comparison of these two ATR inhibitors, summarizing their preclinical and clinical data, detailing key experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Targeting the ATR Signaling Pathway

Both this compound and Ceralasertib are ATP-competitive inhibitors of ATR kinase.[1] ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks.[2] Once activated, ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and promotes the stabilization and restart of stalled replication forks.[3] By inhibiting ATR, this compound and Ceralasertib prevent the phosphorylation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[3][4] This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[4] This mechanism of action is particularly effective in cancer cells with defects in other DDR pathways, such as those with mutations in ATM or BRCA genes, creating a synthetic lethal interaction.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Inhibitor Action DNA_Damage DNA Damage (e.g., ssDNA at stalled forks) ATR ATR Kinase ATR_active Activated ATR ATR->ATR_active Recruitment to ssDNA CHK1 CHK1 ATR_active->CHK1 Phosphorylation pCHK1 Phosphorylated CHK1 (p-CHK1) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition leads to mitotic catastrophe This compound This compound This compound->ATR Ceralasertib Ceralasertib Ceralasertib->ATR Cell_Viability_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plates Add_Inhibitor 2. Add serial dilutions of This compound or Ceralasertib Seed_Cells->Add_Inhibitor Incubate 3. Incubate for 72-96 hours Add_Inhibitor->Incubate Add_Reagent 4. Add viability reagent (e.g., CellTiter-Glo, MTT) Incubate->Add_Reagent Measure_Signal 5. Measure luminescence or absorbance Add_Reagent->Measure_Signal Analyze_Data 6. Calculate IC50 values Measure_Signal->Analyze_Data Western_Blot_Workflow Treat_Cells 1. Treat cells with inhibitor and/or DNA damaging agent Lyse_Cells 2. Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE 3. Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer 4. Transfer proteins to a membrane SDS_PAGE->Transfer Block_and_Probe 5. Block membrane and probe with primary antibodies (p-CHK1, CHK1) Transfer->Block_and_Probe Secondary_Ab 6. Incubate with HRP-conjugated secondary antibody Block_and_Probe->Secondary_Ab Detect 7. Detect signal using chemiluminescence Secondary_Ab->Detect

References

Navigating Resistance: A Comparative Guide to Gartisertib and Cross-Resistance with other DNA Damage Response Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with targeted inhibitors of the DNA Damage Response (DDR) pathway showing significant promise. Gartisertib (formerly VX-803/M4344), a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, has emerged as a key player in this field.[1] This guide provides a comprehensive comparison of this compound's performance, focusing on the critical issue of cross-resistance with other DDR inhibitors, supported by experimental data and detailed methodologies.

This compound: Mechanism of Action

This compound targets ATR, a central kinase in the DDR network that is activated by single-strand DNA breaks and replication stress.[1][2] By inhibiting ATR, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, ultimately causing synthetic lethality in cancer cells with existing DNA repair defects or high levels of replication stress.[1]

Cross-Resistance Landscape: this compound and Other DDR Inhibitors

The development of resistance to DDR inhibitors is a significant clinical challenge. Understanding the patterns of cross-resistance—where resistance to one inhibitor confers resistance to another—is crucial for designing effective sequential and combination therapies. Conversely, the absence of cross-resistance can be exploited to treat resistant tumors.

This compound and PARP Inhibitors (PARPi)

The most robust data on this compound's interaction with other DDR inhibitors exists for Poly(ADP-ribose) polymerase (PARP) inhibitors. Acquired resistance to PARP inhibitors is common, often involving the restoration of homologous recombination (HR) repair. Multiple studies have demonstrated that ATR inhibition, including with this compound, can overcome PARP inhibitor resistance. This suggests a lack of cross-resistance and a synergistic relationship.

A semi-mechanistic pharmacokinetic-pharmacodynamic model was developed to investigate the efficacy of PARP inhibitors (rucaparib and talazoparib) in combination with this compound in breast cancer patient-derived xenografts (PDXs). The model, calibrated with preclinical in vivo data, successfully captured the monotherapy efficacies and the enhanced anti-tumor activity of the combination, suggesting that this compound can overcome resistance to PARP inhibitors.[3][4]

Table 1: Preclinical Efficacy of this compound in Combination with PARP Inhibitors

Cancer ModelPARP InhibitorThis compound CombinationOutcomeReference
Breast Cancer PDX (HBCx-9)RucaparibYesEnhanced tumor growth inhibition compared to monotherapy.[4]
Breast Cancer PDX (HBCx-9)TalazoparibYesEnhanced tumor growth inhibition compared to monotherapy.[3]
This compound in Glioblastoma Resistant to Standard of Care

A recent study investigated the efficacy of this compound in patient-derived glioblastoma cell lines, including those resistant to the standard-of-care treatment with temozolomide (TMZ) and radiation (RT). The findings indicate that glioblastoma cells with unmethylated MGMT promoter status and resistance to TMZ+RT are more sensitive to this compound.[5][6] This highlights this compound's potential in treating tumors that have developed resistance to conventional DNA-damaging agents.

The study also provided IC50 values for this compound as a single agent in 12 patient-derived glioblastoma cell lines, demonstrating its potent cytotoxic effects. Sensitivity to this compound was associated with a higher frequency of DDR mutations and increased expression of G2 cell cycle pathway genes.[5][6][7]

Table 2: Single Agent this compound IC50 Values in Patient-Derived Glioblastoma Cell Lines

Cell LineThis compound IC50 (μM)MGMT Promoter Status
RN10.08Methylated
WK10.12Unmethylated
FPW10.15Unmethylated
SB2b0.25Unmethylated
PB10.35Methylated
MN10.45Unmethylated
JK20.55Unmethylated
BAH10.65Unmethylated
AJA10.75Unmethylated
SJH10.85Methylated
GBMA1.2Unmethylated
FF11.5Methylated

(Data extracted from Lozinski et al., Oncotarget, 2024)

This compound and ATM/DNA-PK Inhibitors

While the interplay between ATR and ATM/DNA-PK pathways is well-established, with significant crosstalk and potential for compensation, specific data on cross-resistance between this compound and inhibitors of ATM or DNA-PK is limited in the public domain.[1][8] Preclinical studies have suggested that loss of ATM function can sensitize tumors to ATR inhibitors, implying a lack of cross-resistance.[9] However, further research is needed to establish a clear cross-resistance profile between this compound and inhibitors targeting these other key DDR kinases.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the DDR network and the experimental approaches used to study them, the following diagrams are provided.

DDR_Pathway Single-Strand Break Single-Strand Break RPA RPA Single-Strand Break->RPA PARP PARP Single-Strand Break->PARP Double-Strand Break Double-Strand Break MRN MRN Double-Strand Break->MRN DNA-PK DNA-PK Double-Strand Break->DNA-PK ATR ATR RPA->ATR ATM ATM MRN->ATM DNA Repair DNA Repair PARP->DNA Repair CHK1 CHK1 ATR->CHK1 CHK2 CHK2 ATM->CHK2 DNA-PK->DNA Repair Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest CHK1->DNA Repair CHK2->Cell Cycle Arrest Apoptosis Apoptosis CHK2->Apoptosis

Simplified DNA Damage Response Signaling Pathway.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Parental Cancer Cell Line Parental Cancer Cell Line Generate DDRi-Resistant Line Generate DDRi-Resistant Line Parental Cancer Cell Line->Generate DDRi-Resistant Line Treat with this compound (Dose-Response) Treat with this compound (Dose-Response) Parental Cancer Cell Line->Treat with this compound (Dose-Response) Generate DDRi-Resistant Line->Treat with this compound (Dose-Response) Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat with this compound (Dose-Response)->Cell Viability Assay (e.g., MTT, CellTiter-Glo) Western Blot (p-CHK1, γH2AX) Western Blot (p-CHK1, γH2AX) Treat with this compound (Dose-Response)->Western Blot (p-CHK1, γH2AX) Colony Formation Assay Colony Formation Assay Treat with this compound (Dose-Response)->Colony Formation Assay Calculate IC50 Values Calculate IC50 Values Cell Viability Assay (e.g., MTT, CellTiter-Glo)->Calculate IC50 Values Compare Sensitivity Compare Sensitivity Calculate IC50 Values->Compare Sensitivity

Workflow for Assessing this compound Sensitivity.

Experimental Protocols

Generation of PARP Inhibitor-Resistant Cell Lines

A common method to generate PARP inhibitor-resistant cell lines involves continuous exposure to escalating doses of a PARP inhibitor (e.g., olaparib) over a prolonged period.[10][11][12]

  • Initial Seeding: Plate parental cancer cells at a low density.

  • Initial Treatment: Treat cells with the PARP inhibitor at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of the PARP inhibitor. This process is repeated over several months.

  • Resistance Confirmation: The resulting cell population is considered resistant when it can proliferate in the presence of a high concentration of the PARP inhibitor (e.g., several-fold higher than the parental IC50). Resistance should be confirmed by a cell viability assay.[13]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or other DDR inhibitors for a specified period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Western Blotting for DDR Markers

Western blotting can be used to assess the pharmacodynamic effects of this compound by measuring the phosphorylation of downstream targets like CHK1 and the induction of DNA damage markers like γH2AX.[7]

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-CHK1, γH2AX, total CHK1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.[14]

Conclusion

The available evidence strongly suggests that this compound is a potent ATR inhibitor with significant potential in overcoming resistance to other cancer therapies, most notably PARP inhibitors and standard chemotherapy/radiotherapy in glioblastoma. The lack of cross-resistance between this compound and PARP inhibitors provides a strong rationale for combination therapies, which are currently being explored in clinical trials. While direct comparative data on cross-resistance with a broader range of DDR inhibitors is still emerging, the initial findings position this compound as a valuable tool in the arsenal against drug-resistant cancers. Further research into the mechanisms of resistance to this compound itself and its cross-resistance profile with other DDR inhibitors will be critical for optimizing its clinical application and developing next-generation therapeutic strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Gartisertib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Gartisertib is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in safety data and best practices for chemical waste management.

This compound Hazard Profile

Understanding the hazard profile of this compound is the first step in determining the appropriate handling and disposal procedures. The compound is classified with several hazards that necessitate careful management.[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data sourced from MedChemExpress Safety Data Sheet.[1]

Procedural Guidance for this compound Disposal

The primary directive for the disposal of this compound, as stated in its Safety Data Sheet (SDS), is to "Dispose of contents/container to in accordance with local regulation"[1]. This underscores the importance of consulting your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local guidelines. The following procedures are based on general best practices for hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate PPE to mitigate exposure risks.[1]

  • Eye Protection: Safety goggles with side-shields are required.[1]

  • Hand Protection: Wear protective gloves (e.g., nitrile).[1]

  • Body Protection: An impervious lab coat or clothing is necessary.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[1]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent unintended chemical reactions and to ensure correct disposal.

For Unused or Expired Solid this compound:

  • Do not dispose of solid this compound in the regular trash or down the drain.

  • Collect the solid compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • The label should include the chemical name ("this compound"), CAS number (1613191-99-3), and the appropriate hazard pictograms.

For this compound Solutions (e.g., in DMSO):

  • Aqueous and organic solutions containing this compound should be collected as hazardous liquid waste.

  • Use a dedicated, leak-proof, and clearly labeled waste container. Do not mix with incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • The label should identify all chemical components of the solution (e.g., "this compound in DMSO") and their approximate concentrations.

For Contaminated Laboratory Materials:

  • Sharps: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container.

  • Non-Sharps: Disposable labware such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a dedicated hazardous waste bag or container.

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can typically be washed and reused or disposed of as broken glass. Consult your institutional guidelines.

Step 3: Storage and Final Disposal
  • Storage: Store all this compound waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.[1]

  • Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

Gartisertib_Disposal_Workflow cluster_waste_generation Waste Identification cluster_waste_type Waste Characterization cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposition Waste This compound Waste Generated Solid Solid this compound (Unused/Expired) Waste->Solid Liquid This compound Solution (e.g., in DMSO) Waste->Liquid Contaminated Contaminated Labware (Gloves, Tips, Glassware) Waste->Contaminated SolidWasteContainer Collect in Labeled Hazardous Solid Waste Container Solid->SolidWasteContainer LiquidWasteContainer Collect in Labeled Hazardous Liquid Waste Container Liquid->LiquidWasteContainer ContaminatedWasteContainer Segregate and Collect in Designated Hazardous Waste Container Contaminated->ContaminatedWasteContainer FinalDisposal Store Securely for Pickup by Institutional EHS or Licensed Contractor SolidWasteContainer->FinalDisposal LiquidWasteContainer->FinalDisposal ContaminatedWasteContainer->FinalDisposal

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound are available in the reviewed literature. The procedures outlined above are based on the Safety Data Sheet and standard practices for the management of hazardous laboratory chemicals. Always prioritize your institution's approved protocols and consult with your EHS department for guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.